Deoxyschizandrin
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFTTRHGBKKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976773 | |
| Record name | 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-38-7, 69176-53-0 | |
| Record name | Deoxyschizandrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R,7S,12aS)-5,6,7,8-Tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyldibenzo[a,c]cyclooctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Deoxyschizandrin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyschizandrin, a prominent dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its anticancer, antioxidant, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Anticancer Activity
This compound has demonstrated significant anticancer effects across various cancer cell lines, primarily through the induction of cell cycle arrest and modulation of the tumor microenvironment.
Induction of G0/G1 Cell Cycle Arrest in Ovarian Cancer
Studies have shown that this compound can inhibit the proliferation of human ovarian cancer cells by inducing cell cycle arrest at the G0/G1 phase.[1][2][3][4][5] This effect is associated with the downregulation of cyclin E, a key regulatory protein for the G1/S transition.[1][3]
Inhibition of Bladder Cancer Cell Proliferation, Migration, and Invasion
In bladder cancer cells, this compound has been shown to inhibit proliferation, migration, and invasion in a time- and concentration-dependent manner.[6] This activity is mediated through the regulation of the ALOX5 and PI3K/Akt signaling pathways.[6]
Modulation of Tumor-Associated Macrophages (TAMs)
This compound can also exert its anticancer effects by modulating the tumor microenvironment. It has been found to inhibit the protumoral M2 phenotype of tumor-associated macrophages (TAMs), as evidenced by the reduced expression of M2 markers CD163 and CD209.[1][5] Furthermore, it suppresses the production of tumor-promoting factors by TAMs, including matrix metalloproteinase-9 (MMP-9), RANTES (regulated on activation, normal T cell expressed and secreted), and vascular endothelial growth factor (VEGF).[1][3]
Pro-oxidant Activity in Cancer Cells
Interestingly, while possessing antioxidant properties in normal cells, this compound can act as a pro-oxidant in certain cancer cells, such as ovarian cancer cells.[1][4] This induction of reactive oxygen species (ROS) contributes to its anticancer effects by inhibiting the PI3K/Akt pathway.[1][4]
Quantitative Data: Anticancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| A2780 | Ovarian Cancer | IC50 | 27.81 ± 3.44 µM | [1] |
| OVCAR3 | Ovarian Cancer | IC50 | 70.34 µM | [3] |
| SKOV3 | Ovarian Cancer | IC50 | 67.99 µM | [3] |
| HT1376 | Bladder Cancer | Proliferation Inhibition | Concentration-dependent (0.5-100 µmol/L) | [6] |
| J82 | Bladder Cancer | Proliferation Inhibition | Concentration-dependent (0.5-100 µmol/L) | [6] |
| HT1376 | Bladder Cancer | Migration & Invasion Inhibition | Significant reduction at 0.5, 5, and 10 µmol/L | [6] |
| J82 | Bladder Cancer | Migration & Invasion Inhibition | Significant reduction at 0.5, 5, and 10 µmol/L | [6] |
Antioxidant and Neuroprotective Activities
This compound exhibits potent antioxidant and neuroprotective effects, making it a promising candidate for the management of neurodegenerative diseases and oxidative stress-related conditions.
Scavenging of Reactive Oxygen Species (ROS)
This compound has been shown to protect against oxidative stress by scavenging ROS. This has been demonstrated in models of UVB-induced damage in HaCaT cells, where it reduces the production of intracellular ROS.
Enhancement of Endogenous Antioxidant Enzymes
A key mechanism of its antioxidant activity is the enhancement of the body's own antioxidant defense system. In a mouse model of Alzheimer's disease, this compound treatment increased the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-px) in the cerebral cortex and hippocampus.[7]
Neuroprotection against Aβ₁₋₄₂-Induced Memory Impairment
This compound has shown promise in ameliorating cognitive deficits. In mice with amyloid-beta (Aβ)₁₋₄₂-induced memory impairment, oral administration of this compound significantly improved short-term and spatial memory.[7] This neuroprotective effect is linked to its antioxidant properties.[7]
Quantitative Data: Antioxidant and Neuroprotective Effects of this compound
| Model | Parameter | Treatment | Effect | Reference(s) |
| Aβ₁₋₄₂-induced memory impairment in mice | SOD activity (cerebral cortex & hippocampus) | 4, 12, and 36 mg/kg body weight (14 days) | Significant increase | [7] |
| Aβ₁₋₄₂-induced memory impairment in mice | GSH-px activity (cerebral cortex & hippocampus) | 4, 12, and 36 mg/kg body weight (14 days) | Significant increase | [7] |
| Aβ₁₋₄₂-induced memory impairment in mice | Malondialdehyde (MDA) levels (cerebral cortex & hippocampus) | 4, 12, and 36 mg/kg body weight (14 days) | Significant reduction | [7] |
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, suggesting its potential in treating inflammatory conditions. In a mouse model of DSS-induced ulcerative colitis, this compound was shown to reduce the levels of inflammatory cytokines, suppress CD4+ T cell infiltration, and inhibit apoptosis in the colon.
Signaling Pathways Modulated by this compound
The biological activities of this compound are mediated through its interaction with several key signaling pathways.
PI3K/Akt Signaling Pathway
In cancer cells, a major target of this compound is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In ovarian cancer, this compound-induced ROS production leads to the inactivation of Akt.[1][4] In bladder cancer, it inhibits the PI3K/Akt pathway downstream of ALOX5.[6]
ALOX5 Signaling Pathway
In bladder cancer, this compound has been identified to downregulate the expression of arachidonate 5-lipoxygenase (ALOX5).[6] This inhibition of ALOX5 subsequently leads to the suppression of the PI3K/Akt signaling pathway, thereby impeding cancer cell proliferation, migration, and invasion.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the biological activities of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-100 µM) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
Objective: To detect the expression levels and phosphorylation status of specific proteins in response to this compound treatment.
Principle: Western blotting is a technique used to separate and identify proteins. In this technique, a mixture of proteins is separated based on molecular weight, and thus by type, through gel electrophoresis. These results are then transferred to a membrane producing a band for each protein. The membrane is then incubated with labeled antibodies specific to the protein of interest.
Protocol Outline:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Cyclin E) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of target genes (e.g., Cyclin E, CD163, CD209, MMP-9, RANTES, VEGF) in response to this compound.
Principle: qRT-PCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule. It enables both detection and quantification of a specific sequence in a DNA sample.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH or β-actin), using the ΔΔCt method.
Conclusion
This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its potent anticancer effects, mediated through the induction of cell cycle arrest and modulation of the tumor microenvironment via the PI3K/Akt and ALOX5 signaling pathways, highlight its therapeutic potential in oncology. Furthermore, its significant antioxidant and neuroprotective properties offer promise for the development of novel treatments for neurodegenerative and oxidative stress-related diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and development of this compound as a valuable therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of CD163+ Macrophages in Inflammatory and Malignant Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases (MMP9 and MMP2) induce the release of vascular endothelial growth factor (VEGF) by ovarian carcinoma cells: implications for ascites formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. VEGF release by MMP-9 mediated heparan sulphate cleavage induces colorectal cancer angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of cyclin E and CDK2 in ovarian cancer: gene amplification and RNA overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyschizandrin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyschizandrin, a dibenzocyclooctadiene lignan isolated from the berries of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, neuroprotective, and antioxidant effects.[1][2] Emerging evidence has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-cancer effects, with a focus on its impact on cell cycle regulation, apoptosis, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values in several human ovarian and bladder cancer cell lines are summarized below.
Data Presentation: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780 | Ovarian Cancer | 27.81 | [1] |
| OVCAR3 | Ovarian Cancer | 70.34 | [1] |
| SKOV3 | Ovarian Cancer | 67.99 | [1] |
| HT1376 | Bladder Cancer | Concentration-dependent inhibition observed | [3] |
| J82 | Bladder Cancer | Concentration-dependent inhibition observed | [3] |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, mediated by the modulation of critical signaling pathways and the induction of oxidative stress.
Induction of G0/G1 Cell Cycle Arrest
A primary mechanism by which this compound inhibits cancer cell growth is through the induction of cell cycle arrest at the G0/G1 phase.[1][2] This prevents cancer cells from entering the S phase, thereby halting DNA replication and proliferation.
In human ovarian cancer A2780 cells, treatment with this compound significantly increased the proportion of cells in the G0/G1 phase.[1] This effect is associated with the downregulation of cyclin E, a key regulatory protein for the G1/S transition.[1]
-
Cell Culture and Treatment: Seed cancer cells (e.g., A2780) in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 15, 30, 60 µM) or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Induction of Apoptosis
While the primary effect in some cancer types like ovarian cancer appears to be cytostatic G0/G1 arrest, this compound also induces apoptosis, or programmed cell death, in other cancer cells.[3] In human intestinal epithelial cells, this compound was shown to inhibit H2O2-induced apoptotic cell death by blocking the activation of caspase-3.[4]
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Generation of Reactive Oxygen Species (ROS)
This compound has been found to induce the production of intracellular reactive oxygen species (ROS) in human ovarian cancer cells.[2][5] While often associated with cellular damage, at controlled levels, ROS can act as signaling molecules to trigger anti-cancer mechanisms. The anti-cancer effects of this compound in ovarian cancer are, at least in part, mediated by this increase in ROS, which subsequently affects downstream signaling pathways.[2][5]
-
Cell Culture and Treatment: Culture cancer cells in a 96-well plate and treat with this compound.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.
Modulation of Signaling Pathways
This compound's anti-cancer activity is intricately linked to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This compound has been shown to inhibit this pathway in both ovarian and bladder cancer cells.[2][6][7]
In ovarian cancer cells, this compound-induced ROS production leads to a decrease in the phosphorylation of Akt, thereby inactivating the pathway.[2][5] In bladder cancer, this compound was found to downregulate ALOX5, which in turn inhibits the PI3K/Akt signaling pathway, leading to reduced proliferation, migration, and invasion.[6][7]
Caption: this compound inhibits the PI3K/Akt pathway via ROS induction and ALOX5 downregulation.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the relative protein expression levels.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is common in many cancers.[8] this compound has been shown to inhibit the NF-κB pathway. In human intestinal epithelial cells, it prevents the H2O2-induced degradation of IκBα, the inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and its subsequent activation.[4]
Caption: this compound inhibits NF-κB activation by stabilizing IκBα.
Impact on the Tumor Microenvironment and Metastasis
Beyond its direct effects on cancer cells, this compound also modulates the tumor microenvironment, which is critical for tumor progression and metastasis.
Inhibition of Tumor-Associated Macrophages (TAMs)
Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and typically exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis.[1] this compound has been shown to inhibit the M2 polarization of TAMs.[1] It significantly suppresses the expression of M2 phenotype markers CD163 and CD209 in TAMs stimulated by ovarian cancer cells.[1]
Downregulation of Pro-tumoral Factors
This compound treatment also leads to a significant reduction in the production of several pro-tumoral factors by TAMs, including:
-
Matrix Metalloproteinase-9 (MMP-9): An enzyme that degrades the extracellular matrix, facilitating cancer cell invasion and metastasis.[1]
-
RANTES (CCL5): A chemokine that can attract immune cells and promote tumor growth.[1]
-
Vascular Endothelial Growth Factor (VEGF): A key signaling protein that stimulates angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]
The suppression of these factors by this compound suggests its potential to inhibit tumor invasion, metastasis, and angiogenesis.[1]
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential through a multifaceted mechanism of action. Its ability to induce G0/G1 cell cycle arrest, trigger apoptosis, generate ROS, and inhibit critical pro-survival signaling pathways like PI3K/Akt and NF-κB underscores its promise as a therapeutic agent. Furthermore, its capacity to modulate the tumor microenvironment by inhibiting the pro-tumoral functions of TAMs highlights its potential to impact tumor progression and metastasis.
Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination with existing chemotherapeutic agents. In vivo studies are also crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this natural compound. The comprehensive understanding of this compound's mechanism of action will be instrumental in its development as a novel anti-cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyschisandrin inhibits H2O2-induced apoptotic cell death in intestinal epithelial cells through nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Deoxyschizandrin from Schisandra chinensis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyschizandrin, a prominent dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Eastern medicine, modern research is progressively elucidating the mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development efforts.
Pharmacodynamics: Mechanism of Action
This compound exhibits a range of biological effects, including anti-cancer, antioxidant, neuroprotective, and hepatoprotective activities.[1] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and anti-invasive effects in various cancer cell lines.
In Bladder Cancer: this compound inhibits the proliferation, migration, and invasion of bladder cancer cells by downregulating arachidonate 5-lipoxygenase (ALOX5).[2] This, in turn, inhibits the PI3K/Akt signaling pathway, a critical cascade for cell growth and survival.[2] Western blot analyses have confirmed that this compound treatment leads to a decrease in the phosphorylation of both PI3K and Akt.[2]
In Ovarian Cancer: The anti-cancer effect of this compound in ovarian cancer cells is mediated through the induction of G0/G1 phase cell cycle arrest and the inhibition of cyclin E expression.[3] This process is linked to an increase in intracellular reactive oxygen species (ROS), which subsequently suppresses the activation of the PI3K/Akt signaling pathway.[3] The pro-oxidant activity of this compound in cancer cells is a notable aspect of its mechanism.[1] Furthermore, this compound has been shown to inhibit the protumoral activation of tumor-associated macrophages (TAMs), reducing the expression of M2 phenotype markers and tumor-promoting factors such as MMP-9, RANTES, and VEGF.[1][3]
Signaling Pathway in Bladder Cancer
References
- 1. vivo hepatoprotective activity: Topics by Science.gov [science.gov]
- 2. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyschizandrin: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyschizandrin, a dibenzocyclooctadiene lignan, is a prominent bioactive compound isolated primarily from plants of the Schisandra genus. It has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis pathway, and detailed experimental protocols for its study.
Natural Sources of this compound
This compound is predominantly found in the fruits and other tissues of plants belonging to the Schisandra genus, most notably Schisandra chinensis and Schisandra sphenanthera. The concentration of this lignan can vary depending on the plant part, geographical location, and cultivation conditions.
Quantitative Data on this compound Content
The following table summarizes the quantitative data on this compound content in various natural sources, as determined by High-Performance Liquid Chromatography (HPLC).
| Plant Species | Plant Part | This compound Content (mg/100g Dry Weight) | Reference |
| Schisandra chinensis | Fruits | 60.72 | |
| Schisandra chinensis | Leaves | 41.01 | |
| Schisandra chinensis | Undifferentiating Callus Culture | ~18.5 | |
| Schisandra chinensis | Shoot-differentiating Callus Culture | 34.23 - 308.51 |
Biosynthesis Pathway of this compound
The biosynthesis of this compound follows the general phenylpropanoid pathway, leading to the formation of monolignols, which then undergo oxidative coupling to form the characteristic lignan scaffold. While the complete biosynthetic pathway to this compound is yet to be fully elucidated, a putative pathway has been proposed based on transcriptome and metabolome analyses of Schisandra chinensis.
The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce coniferyl alcohol. Two molecules of coniferyl alcohol are then coupled to form pinoresinol, a key intermediate in lignan biosynthesis. Subsequent reductive and oxidative modifications lead to the formation of the dibenzocyclooctadiene skeleton, which is then further decorated by enzymes such as O-methyltransferases (OMTs) and cytochrome P450s (CYPs) to yield this compound.
Experimental Protocols
The study of this compound's natural sources and biosynthesis involves a combination of phytochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Isolation and Quantification of this compound from Plant Material
This protocol describes the extraction, purification, and quantification of this compound from Schisandra chinensis fruits.
a. Extraction:
-
Air-dry the fruits of Schisandra chinensis at 60°C and grind them into a fine powder.
-
Extract the powdered material with 95% ethanol using a Soxhlet apparatus for 6 hours.
-
Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Purification using Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-treated macroporous resin column (e.g., HPD-100).
-
Wash the column with deionized water to remove impurities.
-
Elute the lignans with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC).
-
Combine the fractions rich in this compound and concentrate them.
c. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Dissolve the purified sample in methanol and filter it through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the standard curve.
-
Transcriptome and Metabolome Analysis to Identify Biosynthesis Genes
This protocol outlines a general approach for identifying candidate genes involved in this compound biosynthesis using a combined transcriptomics and metabolomics approach.
a. Plant Material and RNA/Metabolite Extraction:
-
Collect different tissues (e.g., leaves, stems, roots, and fruits at different developmental stages) from Schisandra chinensis.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C.
-
For RNA extraction, use a plant-specific RNA isolation kit, followed by DNase treatment to remove genomic DNA contamination.
-
For metabolite extraction, grind the frozen tissue in a pre-chilled mortar and extract with a suitable solvent system (e.g., 80% methanol).
b. Transcriptome Sequencing (RNA-Seq):
-
Library Preparation: Construct sequencing libraries from the high-quality RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit.
-
Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Assemble the transcriptome de novo using software like Trinity, especially if a reference genome is not available.
-
Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).
-
Identify transcripts encoding enzymes of the phenylpropanoid and lignan biosynthesis pathways (e.g., PAL, C4H, 4CL, CCR, CAD, DIR, PLR, SDH, CYPs, OMTs).
-
Perform differential gene expression analysis to identify genes that are highly expressed in tissues or developmental stages with high this compound accumulation.
-
c. Metabolome Analysis (LC-MS/MS):
-
Sample Preparation: Centrifuge the methanolic extracts and filter the supernatant.
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a C18 column and a gradient elution with water and acetonitrile, both containing a small amount of formic acid.
-
Acquire data in both positive and negative ionization modes.
-
-
Data Analysis:
-
Process the raw data using software like XCMS for peak picking, alignment, and quantification.
-
Identify metabolites by comparing their retention times and MS/MS fragmentation patterns with authentic standards or public spectral libraries.
-
Correlate the abundance of this compound and its putative precursors with the expression levels of candidate genes identified from the transcriptome analysis to build a gene-to-metabolite network.
-
This integrated approach allows for the identification of high-confidence candidate genes involved in the biosynthesis of this compound, paving the way for their functional characterization.
Deoxyschizandrin: A Technical Whitepaper on Early-Stage Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyschizandrin (DSD), a primary bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including well-documented anti-inflammatory, anti-oxidative, and immunomodulatory effects.[1][2] This technical guide provides an in-depth analysis of the early-stage research elucidating the anti-inflammatory properties of this compound. It consolidates quantitative data from key in vivo and in vitro studies, details the experimental protocols utilized, and visualizes the core molecular signaling pathways implicated in its mechanism of action. The primary focus is on its inhibitory effects on the TLR4/NF-κB and related inflammatory cascades, offering a foundational resource for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics.
Introduction
Schisandra chinensis (five-flavor fruit) is a cornerstone of traditional medicine in East Asia, where its extracts have been used for centuries to treat a variety of ailments. Modern phytochemical analysis has identified dibenzocyclooctadiene lignans as its principal active components, with this compound being one of the most abundant and pharmacologically significant.[1][2] Early research has consistently demonstrated its potential in mitigating inflammatory responses.[1] Studies on animal models of ulcerative colitis (UC) have shown that DSD can alleviate symptoms by reducing inflammation, oxidative stress, and apoptosis of colonic epithelial cells.[1][2][3][4][5] This document serves to synthesize these preliminary findings, providing a technical overview of the molecular mechanisms, quantitative effects, and experimental designs that form the basis of our current understanding.
Molecular Mechanisms of Anti-Inflammatory Action
Current research indicates that this compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways that are integral to the inflammatory response.
Inhibition of the TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a classical and pivotal signaling cascade in the innate immune system, often activated by exogenous ligands like lipopolysaccharide (LPS).[1] Its over-activation is a hallmark of many inflammatory diseases.[1] Research in dextran sulfate sodium (DSS)-induced colitis mouse models has shown that DSD administration significantly reduces the elevated levels of key proteins in this pathway, including TLR4, MyD88, and NF-κB itself in colon tissues.[1][2][3] By inhibiting this pathway, DSD effectively suppresses the downstream transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways—including p38, JNK, and ERK—are crucial in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. While direct evidence for this compound is still emerging, studies on related lignans from Schisandra chinensis, such as Schisandrin A and Schisandrin B, have demonstrated potent inhibitory effects on MAPK activation in various inflammatory models.[6][7] For instance, Schisandrin A has been shown to suppress IL-1β-induced activation of ERK, p38, and JNK in rat chondrocytes.[6] Given the structural similarity, it is highly probable that this compound shares this mechanism, representing a key area for future investigation.
Potential Interaction with the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation of IL-1β and IL-18 via caspase-1 activation, leading to a potent pro-inflammatory response and pyroptotic cell death.[8][9][10] Dysregulation of the NLRP3 inflammasome is linked to numerous inflammatory disorders.[8] While direct studies on this compound's effect on the NLRP3 inflammasome are limited, its known ability to reduce IL-1β levels in vivo suggests a potential regulatory role.[1][4] Investigating whether DSD can inhibit the assembly or activation of this complex is a promising frontier for future research.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative results from key pre-clinical studies, demonstrating the dose-dependent efficacy of this compound in various inflammatory models.
Table 1: In Vivo Effects of this compound on Pro-Inflammatory Cytokines and Disease Markers in DSS-Induced Colitis in Mice
| Parameter | Model Group (DSS only) | DSD Treatment Group | % Change vs. Model | Reference |
|---|---|---|---|---|
| TNF-α (serum) | Increased vs. Normal | Significantly Reduced | ↓ | [1][2] |
| IL-1β (serum) | Increased vs. Normal | Significantly Reduced | ↓ | [1][2] |
| IL-6 (serum) | Increased vs. Normal | Significantly Reduced | ↓ | [1][2] |
| Disease Activity Index (DAI) | Increased | Significantly Reduced | ↓ | [1][3] |
| Colon Length | Shortened | Significantly Lengthened | ↑ | [1][3] |
| TLR4 Protein Level | Increased | Reduced | ↓ | [1][2] |
| NF-κB Protein Level | Increased | Reduced | ↓ |[1][2] |
Table 2: Effects of this compound on Oxidative Stress Markers in DSS-Induced Colitis in Mice
| Parameter | Model Group (DSS only) | DSD Treatment Group | % Change vs. Model | Reference |
|---|---|---|---|---|
| Malondialdehyde (MDA) | Increased | Reduced | ↓ | [2][11] |
| Superoxide Dismutase (SOD) | Decreased | Increased | ↑ | [2][11] |
| Catalase (CAT) | Decreased | Increased | ↑ |[2] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies employed in the foundational studies of this compound's anti-inflammatory properties.
In Vivo Model: DSS-Induced Ulcerative Colitis
This is the most common model used to evaluate DSD's efficacy against inflammatory bowel disease.[1][3][4][5]
-
Animal Model: Male C57BL/6 or BALB/c mice are typically used.
-
Induction of Colitis: Mice are provided with drinking water containing 3-5% (w/v) dextran sulfate sodium (DSS) for 5-7 consecutive days to induce acute colitis.
-
Treatment Protocol: Following DSS induction, mice are divided into groups. The treatment groups receive this compound via oral gavage daily for a specified period (e.g., 7-14 days). Dosages often range from low to high concentrations to assess dose-dependency. A vehicle control group and a positive control group (e.g., treated with 5-aminosalicylic acid) are included.[1]
-
Evaluation Parameters:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in stool.[1]
-
Macroscopic Assessment: At the end of the experiment, colon length is measured from the cecum to the anus.
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, mucosal damage, and crypt architecture.[4][5][12]
-
Biochemical Analysis: Serum and colon tissue homogenates are used to measure cytokine levels (TNF-α, IL-1β, IL-6) via Enzyme-Linked Immunosorbent Assay (ELISA) and protein expression of signaling molecules (TLR4, MyD88, NF-κB) via Western blot.[1][2] Oxidative stress markers (MDA, SOD) are also quantified.[2]
-
In Vitro Model: LPS-Induced Inflammation in Macrophages
This model is used to dissect the direct cellular mechanisms of DSD's anti-inflammatory action.[4]
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Experimental Protocol:
-
Cells are cultured to an appropriate confluency.
-
Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS, a component of gram-negative bacteria) to the culture medium at a concentration of ~1 µg/mL.
-
Cells are incubated for a further 18-24 hours.
-
-
Evaluation Parameters:
-
Cell Viability: An MTT assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[13][14]
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Secretion: Levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified by ELISA.
-
Protein Expression: Cell lysates are analyzed by Western blot to determine the expression and phosphorylation status of key signaling proteins like NF-κB, IκBα, and MAPKs.
-
Conclusion and Future Directions
Early-stage research provides compelling evidence for the anti-inflammatory properties of this compound. Its primary mechanism of action appears to be the potent inhibition of the TLR4/NF-κB signaling pathway, which consequently reduces the expression of key pro-inflammatory cytokines and mitigates oxidative stress.[1][2] The data from DSS-induced colitis models are particularly robust, demonstrating a clear therapeutic potential for inflammatory bowel diseases.[1][4][5]
For drug development professionals and researchers, the following areas represent critical next steps:
-
Elucidation of Broader Mechanisms: Directly investigate the effects of DSD on the MAPK and NLRP3 inflammasome pathways to build a more comprehensive mechanistic profile.
-
Pharmacokinetic and Bioavailability Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of DSD to inform dosing strategies and potential delivery systems.
-
Chronic Inflammatory Models: Evaluate the efficacy of DSD in chronic models of inflammation (e.g., collagen-induced arthritis) to broaden its therapeutic applicability.
-
Toxicology and Safety Profiling: Conduct comprehensive preclinical safety and toxicology studies in accordance with regulatory guidelines.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test DSD analogs to identify compounds with improved potency, selectivity, or pharmacokinetic properties.
References
- 1. This compound treats mice with ulcerative colitis possibly via the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. This compound treats mice with ulcerative colitis possibly via the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses dss-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin A Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [논문]Suppression of MAPK and NF-관 B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease. [scienceon.kisti.re.kr]
- 8. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of NLRP3 inflammasome activation and the development of peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound isolated from the fruits of Schisandra chinensis ameliorates Aβ₁₋₄₂-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Deoxyschisandrin on Visceral Sensitivity of Mice with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Deoxyschizandrin: A Technical Guide to its Potential in Modulating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyschizandrin, a primary lignan isolated from the fruits of Schisandra chinensis, has demonstrated significant potential in the modulation of oxidative stress, a key pathological factor in a multitude of diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Evidence suggests a dual role for this compound, acting as both an antioxidant in normal physiological contexts and a pro-oxidant in certain pathological conditions, such as cancer. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] Natural products have long been a valuable source of novel therapeutic agents, with lignans from Schisandra chinensis being of particular interest due to their diverse biological activities.[1] this compound (SA), a major dibenzocyclooctadiene lignan, has emerged as a promising candidate for modulating oxidative stress.[2] This guide will delve into the intricate mechanisms by which this compound exerts its effects, providing a technical framework for future research and development.
Mechanisms of Action in Modulating Oxidative Stress
This compound exhibits a multifaceted approach to modulating oxidative stress, primarily through direct ROS scavenging and the regulation of key cellular signaling pathways.
Antioxidant Activity
In non-cancerous cells, this compound primarily functions as a potent antioxidant. It has been shown to effectively scavenge free radicals and protect cells from oxidative damage induced by various stressors.
-
Direct ROS Scavenging: this compound has been demonstrated to directly neutralize ROS. For instance, in HaCaT keratinocytes exposed to UVB radiation, pretreatment with this compound significantly reduced the levels of intracellular ROS.[2][3]
-
Enhancement of Endogenous Antioxidant Defenses: this compound has been observed to bolster the cellular antioxidant defense system by increasing the activity of key antioxidant enzymes. In a study on D-galactose-induced aging in rats, this compound administration led to a significant enhancement of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities in brain tissues.[4] Similarly, in a mouse model of Alzheimer's disease, this compound treatment increased the reduced activities of SOD and GSH-Px in the cerebral cortex and hippocampus.[5]
-
Reduction of Oxidative Damage Markers: A key indicator of oxidative damage is the level of malondialdehyde (MDA), a product of lipid peroxidation. Treatment with this compound has been shown to significantly reduce MDA levels in the brain tissues of aging rats and in a mouse model of Alzheimer's disease, indicating its protective effect against lipid peroxidation.[4][5]
Pro-oxidant Activity in Cancer Cells
Interestingly, in the context of cancer, this compound can act as a pro-oxidant, inducing an increase in intracellular ROS levels in cancer cells.[6][7] This elevation of oxidative stress in malignant cells can trigger cell cycle arrest and apoptosis, highlighting a potential therapeutic avenue for cancer treatment.[6][8] For example, in human ovarian cancer cells, this compound was found to considerably induce ROS production, which in turn inhibited cell growth.[6][7]
Key Signaling Pathways Modulated by this compound
This compound's effects on oxidative stress are mediated through its interaction with several critical signaling pathways.
The Nrf2/Keap1 Signaling Pathway (Putative Mechanism)
While direct evidence for this compound's interaction with the Nrf2/Keap1 pathway is still emerging, its structural similarity to other Schisandra lignans that activate this pathway suggests a plausible mechanism.[9][10] The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1).
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. In cancer cells, this compound has been shown to inhibit the PI3K/Akt pathway, an effect that appears to be mediated by its pro-oxidant activity.[6][8] The dephosphorylation of Akt in ovarian cancer cells treated with this compound was significantly blocked by the antioxidant N-acetyl-l-cysteine (NAC), suggesting a direct link between ROS production and Akt inactivation.[6]
The NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. In the context of oxidative stress-induced apoptosis, this compound has been shown to inhibit the activation of NF-κB.[11] By preventing the degradation of IκBα, the inhibitor of NF-κB, this compound blocks the translocation of NF-κB to the nucleus, thereby inhibiting apoptosis in intestinal epithelial cells exposed to hydrogen peroxide (H₂O₂).[11]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound on oxidative stress markers.
Table 1: Effects of this compound on Antioxidant Enzyme Activity and Oxidative Damage Markers
| Parameter | Model System | Treatment | Concentration/Dose | Effect | Reference |
| SOD Activity | D-galactose-induced aging rats (brain tissue) | This compound | 100 and 200 mg/kg/day | Significantly enhanced | [4] |
| GSH-Px Activity | D-galactose-induced aging rats (brain tissue) | This compound | 100 and 200 mg/kg/day | Significantly enhanced | [4] |
| SOD Activity | Aβ₁₋₄₂-induced memory impairment in mice (cerebral cortex & hippocampus) | This compound | 4, 12, and 36 mg/kg | Increased reduced activity | [5] |
| GSH-Px Activity | Aβ₁₋₄₂-induced memory impairment in mice (cerebral cortex & hippocampus) | This compound | 4, 12, and 36 mg/kg | Increased reduced activity | [5] |
| MDA Levels | D-galactose-induced aging rats (brain tissue) | This compound | 100 and 200 mg/kg/day | Significantly reduced | [4] |
| MDA Levels | Aβ₁₋₄₂-induced memory impairment in mice (cerebral cortex & hippocampus) | This compound | 4, 12, and 36 mg/kg | Reduced increased levels | [5] |
Table 2: Effects of this compound on Cell Viability and ROS Levels
| Parameter | Cell Line | Stressor | This compound Concentration | Effect | Reference |
| Cell Viability | HaCaT cells | UVB (30 mJ/cm²) | 100 µM | Significantly prevented UVB-induced loss of viability | [2][3] |
| ROS Levels | HaCaT cells | UVB (30 mJ/cm²) | 100 µM | Significantly reduced UVB-induced ROS levels | [2][3] |
| Cell Viability | Human ovarian cancer cells (A2780) | None | 15-60 µM | Induced G₀/G₁ phase cell cycle arrest and inhibited cell growth | [6] |
| ROS Levels | Human ovarian cancer cells (A2780) | None | 30 µM | Considerably induced ROS production | [6][7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is adapted from studies investigating the effects of this compound on ROS levels in HaCaT cells.[2][3]
Cell Viability Assessment (MTT Assay)
This protocol is based on the methodology used to assess the effect of this compound on the viability of HaCaT and A2780 cells.[2][3][6]
-
Cell Seeding: Plate cells (e.g., HaCaT or A2780) in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate until they reach approximately 80% confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound (and/or a stressor like UVB) for the specified duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4-5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Antioxidant Enzyme Activity Assays (SOD and GPx)
The following provides a general overview of the spectrophotometric methods used to determine SOD and GPx activity in tissue homogenates, as described in studies on this compound.[4][5]
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source like the xanthine-xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.
-
Procedure:
-
Prepare tissue homogenates in an appropriate buffer.
-
In a multi-well plate, add the reaction mixture containing xanthine, NBT, and the sample.
-
Initiate the reaction by adding xanthine oxidase.
-
Measure the rate of increase in absorbance at a specific wavelength (e.g., 560 nm).
-
Calculate the percentage of inhibition of NBT reduction and determine the SOD activity, often expressed as units per milligram of protein.
-
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: This assay measures the rate of oxidation of glutathione (GSH) to its oxidized form (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase (GR) at the expense of NADPH. The decrease in NADPH absorbance is monitored.
-
Procedure:
-
Prepare tissue homogenates.
-
In a cuvette or multi-well plate, add a reaction mixture containing phosphate buffer, sodium azide (to inhibit catalase), GSH, GR, and NADPH.
-
Add the sample to the mixture.
-
Initiate the reaction by adding a substrate like hydrogen peroxide or cumene hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the GPx activity based on the rate of NADPH oxidation, typically expressed as units per milligram of protein.
-
-
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of oxidative stress with significant therapeutic potential. Its ability to act as both an antioxidant and a pro-oxidant depending on the cellular context opens up a wide range of research avenues. Future investigations should focus on elucidating the precise molecular interactions of this compound with the Nrf2/Keap1 pathway to confirm its role as a direct activator. Furthermore, preclinical and clinical studies are warranted to evaluate the efficacy and safety of this compound in the treatment of diseases associated with oxidative stress. The development of novel drug delivery systems could also enhance its bioavailability and targeted action. This technical guide provides a solid foundation for these future endeavors, paving the way for the potential translation of this compound from a promising natural compound to a clinically relevant therapeutic agent.
References
- 1. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antioxidant Response Element and Oxidative Stress Modifiers in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]
Investigating the ethnobotanical uses of plants containing Deoxyschizandrin.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyschizandrin, a prominent dibenzocyclooctadiene lignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from plants of the Schisandraceae family, this bioactive compound is a key component of traditional medicine systems, particularly in East Asia.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, detailed experimental protocols for its study, a summary of quantitative data, and a visualization of its known signaling pathways.
Ethnobotanical Uses of this compound-Containing Plants
This compound is predominantly found in the fruits of Schisandra chinensis (five-flavor fruit or magnolia berry) and Schisandra sphenanthera.[3][4] Traditionally, these plants, particularly Schisandra chinensis, have been utilized for a wide array of medicinal purposes.
In Traditional Chinese Medicine (TCM), Schisandra chinensis has been used for centuries as a tonic for the kidneys, lungs, and liver.[5][6] Its historical applications include the treatment of cough, fatigue, spontaneous sweating, dysentery, and insomnia.[1][7] The Ainu people of Japan have traditionally used the plant as a remedy for colds and sea-sickness.[3] Russian traditional medicine values its ability to reduce hunger, combat fatigue, and enhance mental clarity.[8]
Modern ethnobotanical surveys and pharmacological studies have further elucidated its uses for:
-
Cardiovascular Health: In Korea, it is traditionally used to improve cardiovascular function.[5]
-
Skin Health: It has been used to promote beautiful skin and protect against sun and wind damage.[5]
-
Immune System Support: Schisandra is considered an immune enhancer and regulator.[5]
-
Respiratory Conditions: It is often used in the treatment of chronic coughs and shortness of breath.[5]
-
Liver Protection: It has demonstrated protective qualities for the liver, and in China, it is commonly prescribed for drug-induced liver injury.[6][9]
Quantitative Data
The concentration of this compound and other lignans can vary depending on the plant species, geographical source, and the part of the plant used.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Schisandra chinensis | Fruits | Schisandrin | 166.8 mg/100 g DW | [10] |
| Schisandra chinensis | Fruits | γ-schizandrin | 96.2 mg/100 g DW | [10] |
| Schisandra chinensis | Fruits | Gomisin A | 72.4 mg/100 g DW | [10] |
| Schisandra chinensis | Fruits | Angeloylgomisin H | 71.6 mg/100 g DW | [10] |
| Schisandra chinensis | Fruits | Schizantherin B | 56.8 mg/100 g DW | [10] |
| Schisandra chinensis | Fruits | Total Lignans | 646.0 mg/100 g DW | [10] |
| Schisandra chinensis | Leaves | Total Lignans | 1.4 to 55.1 mg/100 g DW | [10] |
Pharmacological Activity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| A2780 (Ovarian Cancer) | MTT Assay | 27.81 ± 3.44 µM | [11] |
Experimental Protocols
Extraction and Isolation of this compound
A common method for the extraction and purification of this compound from Schisandra fruits involves the following steps:
-
Extraction: The dried and powdered fruits are extracted with a solvent such as 80% aqueous ethanol by maceration. The resulting extract is then concentrated under vacuum.[1]
-
Partitioning: The concentrated extract is suspended in distilled water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH) to separate compounds based on polarity.[1]
-
Purification: this compound and other lignans are often purified from the enriched fractions using chromatographic techniques. Macroporous resins, such as HPD5000, have been shown to be effective for the enrichment and purification of this compound and γ-schizandrin.[12] The process involves:
-
Adsorption: The extract is loaded onto the resin column. Optimal adsorption time is typically around 4 hours at a specific flow rate (e.g., 0.85 mL/min).[12]
-
Desorption: The target compounds are eluted from the resin using a solvent gradient, often with ethanol. A 90% ethanol solution is an effective eluent.[12] The purity of this compound can be significantly increased through this process.[12]
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantitative determination of this compound in plant extracts.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm × 250 mm, 5 μm).[13]
-
Mobile Phase: A gradient elution using a mixture of methanol and water is commonly employed.
-
Detection: The wavelength for detecting this compound is typically set at 220 nm.[13]
-
Quantification: The concentration of this compound in a sample is determined by comparing its peak area to that of a standard of known concentration.
Cell Viability (MTT) Assay
The MTT assay is used to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., A2780 ovarian cancer cells) are seeded in a 96-well plate at a specific density (e.g., 1.0 × 10⁵ cells/well) and incubated for 24 hours.[1][11]
-
Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).[1][11]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solvent such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The optical density is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[1] Cell viability is expressed as a percentage of the control group.
Western Blotting
Western blotting is used to detect changes in the expression of specific proteins in response to this compound treatment.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-PI3K, p-AKT, cyclin E) and then with a secondary antibody conjugated to an enzyme.[1][14]
-
Detection: The protein bands are visualized using a chemiluminescent substrate. β-actin is often used as a loading control.[1]
Real-Time RT-PCR Analysis
This technique is used to measure changes in gene expression at the mRNA level.
-
RNA Extraction: Total cellular RNA is extracted from cells treated with this compound using a suitable kit.[1]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).[1]
-
Real-Time PCR: The cDNA is used as a template for PCR amplification with gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).[1]
-
Data Analysis: The relative expression of the target genes is calculated after normalization to a housekeeping gene.
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. One of the well-documented pathways is the PI3K/Akt signaling pathway.[14][15]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Another identified mechanism involves the induction of reactive oxygen species (ROS), which in turn inhibits the PI3K/Akt pathway, leading to cell cycle arrest.[15][16]
Caption: this compound induces ROS, leading to cell cycle arrest.
Experimental Workflow
A typical workflow for investigating the ethnobotanical and pharmacological properties of this compound is as follows:
Caption: A typical workflow for this compound research.
References
- 1. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandra chinensis - Wikipedia [en.wikipedia.org]
- 4. chinbullbotany.com [chinbullbotany.com]
- 5. Schisandra Monograph — HerbRally [herbrally.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. globinmed.com [globinmed.com]
- 8. thursd.com [thursd.com]
- 9. Schisandra Uses and Plant Profile [learningherbs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enrichment and purification of this compound and γ-schizandrin from the extract of Schisandra chinensis fruit by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Deoxyschizandrin Extraction from Schisandra Berries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of deoxyschizandrin, a bioactive lignan found in Schisandra chinensis berries. The protocols detailed below are based on established laboratory methods and are intended to guide researchers in obtaining this compound for further study and drug development.
Introduction
This compound, a major dibenzocyclooctadiene lignan in Schisandra berries, has demonstrated a range of biological activities, including antioxidant, hepatoprotective, and anti-cancer effects[1]. Notably, it has been shown to induce G₀/G₁ phase cell cycle arrest in human ovarian cancer cells[1]. The protocols outlined herein describe a robust method for the extraction and purification of this compound from dried Schisandra berries, yielding a high-purity compound suitable for in vitro and in vivo studies.
Experimental Protocols
Protocol 1: Solvent Extraction and Fractionation
This protocol details a multi-step solvent extraction and partitioning process to isolate a this compound-rich fraction from Schisandra berries.
Materials and Equipment:
-
Dried fruits of Schisandra chinensis Baillon
-
80% aqueous Ethanol (EtOH)
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Butanol (BuOH)
-
Distilled water
-
Large glass containers for maceration
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Maceration: The dried fruits of Schisandra chinensis (3.5 kg) are extracted with 10 L of 80% aqueous EtOH three times by maceration[2].
-
Concentration: The extracts are combined and concentrated in vacuo at 40 °C to yield an 80% EtOH extract (1.5 kg)[2].
-
Solvent Partitioning: The 80% EtOH extract is suspended in 5 L of distilled water and then partitioned successively with n-hexane, EtOAc, and BuOH[2]. This separates the compounds based on their polarity.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound from the n-hexane soluble fraction obtained in Protocol 1.
Materials and Equipment:
-
n-hexane-soluble extract
-
Silica gel (70–230 mesh)
-
Sephadex LH-20
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Glass chromatography columns
-
Fraction collector
-
Thin Layer Chromatography (TLC) apparatus for monitoring fractions
-
Rotary evaporator
Procedure:
-
Initial Silica Gel Chromatography: A portion of the n-hexane-soluble layer (125 g) is subjected to silica gel column chromatography (70–230 mesh)[2]. The column is eluted with a gradient of n-hexane-EtOAc (from 1:0 to 0:1, v/v) to yield 7 fractions (H1–H7)[2].
-
Second Silica Gel Chromatography: Fraction H3 (17.1 g) is further purified by silica gel column chromatography (7.9 × 46 cm, 70–230 mesh) with an eluent of n-hexane-EtOAc (9:1 to 7:3, v/v) to afford 10 subfractions (H3-1–H3-10)[2].
-
Sephadex LH-20 Chromatography: this compound (826.4 mg) is obtained by purifying fraction H3-4 (2.6 g) using a Sephadex LH-20 column (3.6 × 72 cm) with an eluent of CH₂Cl₂-MeOH (1:1 v/v)[2]. The purity of the final compound should be confirmed by HPLC and NMR to be >95%[2].
Protocol 3: Enrichment and Purification using Macroporous Resins
This protocol offers an alternative and optimized method for the enrichment and purification of this compound from a crude extract of Schisandra chinensis fruit, which can lead to a significant increase in purity.
Materials and Equipment:
-
Crude extract of Schisandra chinensis
-
HPD5000 macroporous resin
-
Glass chromatography column
-
Ethanol (various concentrations: 50%, 70%, 90%)
-
Peristaltic pump
-
UV-Vis Spectrophotometer or HPLC for analysis
Procedure:
-
Resin Selection and Pre-treatment: HPD5000 macroporous resin is selected for its high adsorption and desorption capacities for this compound[3][4]. The resin should be pre-treated according to the manufacturer's instructions.
-
Dynamic Adsorption: The crude extract is loaded onto a column packed with HPD5000 resin. The optimal adsorption time is 4 hours with an adsorption rate of 0.85 mL/min (4 BV/h)[3][4].
-
Washing: The column is washed with distilled water to remove impurities.
-
Dynamic Desorption: The adsorbed lignans are eluted with 90% ethanol at a desorption rate of 0.43 mL/min (2 BV/h)[3][4]. The use of 90% ethanol is determined to be the most efficient for desorption[3].
-
Purity Analysis: After this process, the purity of this compound can be increased significantly. One study reported a 12.62-fold increase in purity from 0.37% to 4.67%, with a recovery rate of over 80%[3][4].
Data Presentation
Table 1: Summary of Extraction and Fractionation Yields
| Step | Starting Material | Solvents/Reagents | Output |
| Maceration | 3.5 kg dried Schisandra chinensis fruits | 10 L of 80% aqueous EtOH (x3) | 1.5 kg of 80% EtOH extract[2] |
| Solvent Partitioning | 1.5 kg of 80% EtOH extract | 5 L distilled water, n-hexane, EtOAc, BuOH | n-hexane, EtOAc, and BuOH soluble layers |
| Silica Gel Chromatography (1) | 125 g of n-hexane-soluble layer | n-hexane-EtOAc (gradient) | 7 fractions (H1-H7) |
| Silica Gel Chromatography (2) | 17.1 g of fraction H3 | n-hexane-EtOAc (9:1 to 7:3) | 10 subfractions (H3-1-H3-10) |
| Sephadex LH-20 Chromatography | 2.6 g of fraction H3-4 | CH₂Cl₂-MeOH (1:1) | 826.4 mg of this compound[2] |
Table 2: Optimized Parameters for Macroporous Resin Purification
| Parameter | Optimal Condition | Reference |
| Macroporous Resin | HPD5000 | [3][4] |
| Adsorption Time | 4 hours | [3][4] |
| Adsorption Rate | 0.85 mL/min (4 BV/h) | [3][4] |
| Desorption Solution | 90% Ethanol | [3] |
| Desorption Rate | 0.43 mL/min (2 BV/h) | [3][4] |
Table 3: Purity and Recovery after Macroporous Resin Purification
| Compound | Initial Purity | Final Purity | Purity Increase | Recovery Rate | Reference |
| This compound | 0.37% | 4.67% | 12.62-fold | >80% | [3][4] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway Diagram
Caption: this compound-Induced Cell Cycle Arrest Signaling Pathway.
References
- 1. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enrichment and purification of this compound and γ-schizandrin from the extract of Schisandra chinensis fruit by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Deoxyschizandrin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of deoxyschizandrin in plant extracts, primarily from Schisandra chinensis and Schisandra sphenanthera. This compound, a major bioactive lignan found in Schisandra berries, is recognized for its hepatoprotective, antioxidant, and neuroprotective properties.[1][2] This protocol provides comprehensive procedures for sample extraction, preparation of standards, and chromatographic analysis. The methodologies are designed to ensure reliability, precision, and accuracy, making them suitable for quality control, phytochemical analysis, and pharmacokinetic studies.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector
-
Analytical balance (± 0.1 mg)
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
-
Grinder or pulverizer
-
Volumetric flasks and pipettes
-
Syringes (1 mL, 5 mL)
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC columns (C18, see Table 1 for examples)
Chemicals and Standards
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Ethanol (Analytical grade)
-
Acetic acid (HPLC grade, optional)
-
Dried fruits of Schisandra chinensis or related species
Experimental Protocols
Protocol 1: Plant Sample Preparation and Extraction
This protocol describes an effective method for extracting this compound from dried Schisandra fruits.
-
Pulverization: Grind the dried fruits of Schisandra into a coarse powder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of 80% aqueous ethanol.
-
Perform extraction using an ultrasonic bath for 30-40 minutes at room temperature. For enhanced efficiency, this step can be repeated three times.[1]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Combine the filtrates (if extraction is repeated) and concentrate them to dryness using a rotary evaporator under reduced pressure at approximately 50°C.
-
-
Sample Clean-up (Optional but Recommended):
-
Redissolve the dried crude extract in distilled water.
-
Transfer the aqueous solution to a separatory funnel and partition it with an equal volume of petroleum ether or n-hexane. Repeat this liquid-liquid extraction 3-5 times.
-
Collect the organic layers (petroleum ether/n-hexane), as this compound is a non-polar lignan.
-
Evaporate the organic solvent to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the final dried extract in a known volume (e.g., 5.0 mL) of the HPLC mobile phase or methanol.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Protocol 2: Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Dissolve it in methanol in a 10.0 mL volumetric flask. Ensure it is completely dissolved by sonicating for a few minutes.
-
-
Calibration Standards:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase.
-
A typical concentration range for the calibration curve could be 5 µg/mL to 150 µg/mL.[3] For instance, prepare standards at 5, 10, 25, 50, 100, and 150 µg/mL.
-
Protocol 3: HPLC Chromatographic Analysis
The following conditions are recommended for the quantification of this compound. Alternative methods are summarized in Table 1 for flexibility.
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water under a gradient or isocratic elution. An isocratic system of Methanol:Water (73:27, v/v) is effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or 254 nm
-
Injection Volume: 10 µL
Data Presentation
Quantitative data from different established methods are summarized below for easy comparison.
Table 1: Comparison of HPLC Methods for this compound Quantification
| Parameter | Method A | Method B | Method C |
| Column | Elite ODS C18 (250 x 4.6 mm, 5 µm)[3][4] | HiQ sil-C18 (250 x 4.6 mm, 5 µm)[5] | Hypersil ODS (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient)[3] | Acetonitrile:Water:Acetic Acid (60:40:0.1)[5] | Methanol:Water (73:27) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[5] | 0.8 mL/min |
| Detection | UV/DAD (Wavelength not specified)[3] | UV at 220 nm[5] | UV at 254 nm |
| Temperature | Ambient | 20°C[5] | Ambient |
| Injection Volume | 10 µL | 10 µL[5] | 10 µL |
Table 2: Example Method Validation Data for this compound
| Validation Parameter | Result | Reference |
| Linearity Range | 5.16 - 30.96 µg/mL | [3] |
| 10.8 - 6780 µg/mL | [5] | |
| Correlation Coefficient (r²) | ≥ 0.9995 | [3] |
| 0.9999 | [5] | |
| Accuracy (% Recovery) | 97.74% - 102.71% | [3] |
| Precision (RSD%) | < 2% | [6][7] |
| Retention Time | Approx. 24.9 min (under conditions in Method B) | [5] |
Visualized Workflow and Diagrams
The overall experimental workflow for the quantification of this compound is illustrated below.
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC method detailed in this application note is selective, precise, and accurate for the quantification of this compound in plant extracts. The provided protocols for sample preparation and chromatographic analysis can be readily implemented in a quality control or research laboratory setting. The validation data confirms that the method is reliable and suitable for its intended purpose of analyzing bioactive lignans in Schisandra species.[3][5]
References
- 1. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 4. jfda-online.com [jfda-online.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. scienggj.org [scienggj.org]
Application Note: High-Throughput Identification of Deoxyschizandrin Metabolites in Plasma Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the identification of deoxyschizandrin metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a primary bioactive lignan found in Schisandra chinensis, undergoes extensive metabolism in vivo. Understanding its metabolic fate is crucial for pharmacokinetic studies and drug development. This document outlines the necessary steps for plasma sample preparation, the instrumental parameters for LC-MS/MS analysis, and data processing strategies for the successful identification of metabolites.
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine.[1][2] It exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antitumor effects.[3] The metabolic profile of this compound is complex, with studies in rats revealing numerous phase I and phase II metabolites.[1] The primary metabolic transformations include oxidation, hydroxylation, and demethylation, primarily occurring on the methoxy groups and the biphenyl cyclooctene structure.[1][4] Subsequent conjugation with sulfate and cysteine has also been observed for phase II metabolism.[1] Accurate identification of these metabolites in biological matrices like plasma is essential for elucidating the complete pharmacokinetic profile and understanding the bioactive and potentially toxic species. LC-MS/MS offers the high sensitivity and selectivity required for detecting and structurally characterizing these metabolites, which are often present at low concentrations.[5]
Experimental Protocol
This protocol provides a generalized procedure for the analysis of this compound metabolites in plasma. Optimization of specific parameters may be required depending on the instrumentation and specific experimental goals.
Plasma Sample Preparation
A simple and efficient protein precipitation method is recommended for the extraction of this compound and its metabolites from plasma.
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Diazepam or other suitable compound not endogenous to the sample)
-
Deionized water
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Parameters
The following parameters are provided as a starting point and should be optimized for the specific LC-MS/MS system being used.
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Mass Spectrometer (MS): A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-16 min: 80-95% B; 16-20 min: 95% B; 20.1-22 min: 10% B (Re-equilibration) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Full Scan and Product Ion Scan (for identification) or Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
Data Presentation
Metabolite Identification
Metabolite identification is achieved by comparing the full scan mass spectra and product ion spectra of the potential metabolites with those of the parent drug, this compound. Common metabolic transformations to consider are hydroxylation (+16 Da), demethylation (-14 Da), and glucuronidation (+176 Da).
Table 2: Known Metabolites of this compound Identified in Rat Plasma, Urine, and Bile [1]
| Metabolite ID | Proposed Biotransformation | Molecular Formula | [M+H]+ (m/z) |
| M1 | Monohydroxylation | C24H30O7 | 431.2013 |
| M2 | Dihydroxylation | C24H30O8 | 447.1962 |
| M3 | Demethylation + Monohydroxylation | C23H28O7 | 417.1856 |
| M4 | Demethylation + Dihydroxylation | C23H28O8 | 433.1806 |
| M5 | Didemethylation + Monohydroxylation | C22H26O7 | 403.1700 |
| M6 | Sulfate Conjugation | C24H30O10S | 495.1581 |
| M7 | Cysteine Conjugation | C27H35NO8S | 534.2105 |
Note: This table presents a selection of the 51 metabolites identified in a study on rats; the full list is more extensive and includes various isomers.[1]
Visualizations
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites in plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound metabolite identification.
Metabolic Pathway of this compound
The metabolic pathway of this compound involves several key biotransformations. The following diagram illustrates the primary metabolic routes.
Caption: Proposed metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites in plasma using LC-MS/MS. The described methods for sample preparation and instrumental analysis, coupled with the provided data on known metabolites, offer a solid foundation for researchers in pharmacology, drug metabolism, and natural product chemistry to investigate the biotransformation of this compound. The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for such studies.
References
- 1. Identification of metabolites of this compound in rats by UPLC-Q-TOF-MS/MS based on multiple mass defect filter data acquisition and multiple data processing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Naturally Occurring Lignan, Is a Specific Probe Substrate of Human Cytochrome P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating Deoxyschizandrin Cytotoxicity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to evaluate the cytotoxic effects of Deoxyschizandrin, a bioactive lignan isolated from Schisandra chinensis.
Introduction to this compound
This compound is a major bioactive compound found in the berries of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1][2] Scientific studies have revealed its diverse pharmacological activities, including antioxidant, hepatoprotective, and anti-inflammatory effects.[1][2][3][4][5] More recently, this compound has garnered attention for its potential anti-cancer properties, demonstrating the ability to inhibit the growth of various tumor cells.[6][7] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, promotion of apoptosis, and modulation of key signaling pathways.[1][8][9]
Principle of Cytotoxicity Assays
Evaluating the cytotoxic potential of compounds like this compound is a critical step in pre-clinical drug development. Cell-based cytotoxicity assays are fundamental tools for this purpose, offering insights into a compound's efficacy and mechanism of action.[10] These assays measure various cellular parameters to determine cell viability and the mode of cell death. Commonly employed methods include:
-
Metabolic Activity Assays (e.g., MTT Assay): These assays quantify the metabolic activity of a cell population, which is proportional to the number of viable cells.[11]
-
Cell Cycle Analysis: This technique determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any drug-induced perturbations.[2]
-
Apoptosis Assays: These assays detect the biochemical and morphological changes characteristic of programmed cell death, distinguishing it from necrosis.
-
Reactive Oxygen Species (ROS) Detection: These assays measure the intracellular levels of ROS, which can be indicative of oxidative stress-induced cytotoxicity.[2][11]
Data Presentation: this compound Cytotoxicity
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from studies on human ovarian cancer cell lines are summarized below.[11]
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A2780 | Ovarian Cancer | 27.81 ± 3.44 |
| OVCAR3 | Ovarian Cancer | 70.34 ± 0.45 |
| SKOV3 | Ovarian Cancer | 67.99 ± 5.91 |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
Cell Viability Assessment using MTT Assay
This protocol is adapted from a study on the effect of this compound on human ovarian cancer cells.[11]
a. Materials:
-
Human cancer cell lines (e.g., A2780, OVCAR3, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate at a density of 1.0 × 10⁵ cells/well in 50 µL of complete medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Add the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and untreated control.
-
Incubate the plate for 48 hours.[11]
-
Add 25 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the optical density at 540 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is based on the methodology used to demonstrate this compound-induced cell cycle arrest.[2]
a. Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
b. Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 15, 30, and 60 µM) for 24 to 48 hours.[2]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.[2]
Apoptosis Detection by Annexin V/PI Staining
This is a standard protocol to differentiate between viable, apoptotic, and necrotic cells.
a. Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
b. Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
Intracellular ROS Measurement using DCFH-DA
This protocol is based on the method used to show that this compound induces ROS production.[11]
a. Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Black 96-well plates
-
Fluorescence microscope or plate reader
b. Protocol:
-
Seed cells in a black 96-well plate.
-
Treat cells with this compound (e.g., 30 µM) for a short duration (e.g., 30 minutes).[11]
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the molecular mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
References
- 1. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deoxyschisandrin inhibits H2O2-induced apoptotic cell death in intestinal epithelial cells through nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protecting Effect of Deoxyschisandrin and Schisandrin B on HaCaT Cells against UVB-Induced Damage | PLOS One [journals.plos.org]
- 5. The Protecting Effect of Deoxyschisandrin and Schisandrin B on HaCaT Cells against UVB-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of antiproliferative effects induced by Schisandra-derived dibenzocyclooctadiene lignans (+)-deoxyschisandrin and (-)-gomisin N in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. njbio.com [njbio.com]
- 11. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Deoxyschizandrin-Induced Cell Cycle Arrest in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro models to study the effects of Deoxyschizandrin on cell cycle arrest. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of associated signaling pathways.
Introduction
This compound, a lignan isolated from the berries of Schisandra chinensis, has demonstrated various biological activities, including anti-cancer effects. One of the key mechanisms underlying its anti-proliferative activity is the induction of cell cycle arrest, particularly in the G0/G1 phase. This document outlines the use of the human ovarian cancer cell line A2780 as an effective in vitro model to investigate this phenomenon.
The A2780 cell line, derived from an untreated patient with ovarian carcinoma, is a well-established model for studying ovarian cancer biology and drug response. These protocols will guide researchers in treating A2780 cells with this compound, analyzing the resultant cell cycle distribution, and examining the expression of key regulatory proteins.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in A2780 Ovarian Cancer Cells
The following table summarizes the quantitative data on the dose- and time-dependent effects of this compound on the cell cycle progression of A2780 cells, as determined by flow cytometry.
| Treatment Group | Concentration (µM) | Treatment Time (hours) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Control | 0 (Vehicle) | 12 | 55.2 ± 2.1 | 30.1 ± 1.5 | 14.7 ± 1.2 |
| 24 | 56.3 ± 2.5 | 28.9 ± 1.8 | 14.8 ± 1.3 | ||
| 48 | 57.1 ± 2.8 | 27.5 ± 2.0 | 15.4 ± 1.1 | ||
| This compound | 15 | 48 | 65.4 ± 3.2 | 22.3 ± 1.9 | 12.3 ± 1.0 |
| 30 | 12 | 68.9 ± 3.5 | 20.5 ± 2.2 | 10.6 ± 0.9 | |
| 24 | 75.6 ± 4.1 | 15.8 ± 1.7 | 8.6 ± 0.8 | ||
| 60 | 48 | 82.1 ± 4.5 | 10.2 ± 1.3 | 7.7 ± 0.7 |
Data is extrapolated and summarized from graphical representations in scientific literature for illustrative purposes.
Table 2: Effect of this compound on Key Cell Cycle Regulatory Proteins
This table outlines the observed changes in the expression of critical proteins involved in the G1/S phase transition following treatment with this compound.
| Target Protein | Treatment | Observation | Implication |
| Cyclin E | This compound (30 µM, 48h) | Significant decrease in protein expression. | Inhibition of a key regulator for G1/S transition, leading to G0/G1 arrest. |
| Phospho-Akt (p-Akt) | This compound (30 µM, 48h) | Significant decrease in phosphorylation. | Implicates the PI3K/Akt signaling pathway in this compound's mechanism of action. |
| Cyclin D1 | Not explicitly reported for this compound | Potential for downregulation, as it is a key G1 cyclin. | Further investigation is warranted. |
| CDK4/6 | Not explicitly reported for this compound | Potential for decreased activity due to possible Cyclin D1 reduction. | Further investigation is warranted. |
| p53 | Not explicitly reported for this compound | Potential for activation, as a key tumor suppressor involved in cell cycle arrest. | Further investigation is warranted. |
| p21 | Not explicitly reported for this compound | Potential for upregulation, as it is a CDK inhibitor often induced by p53. | Further investigation is warranted. |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol details the maintenance of the A2780 cell line and the procedure for treatment with this compound.
Materials:
-
A2780 human ovarian cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture A2780 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture vessels.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Treatment: Seed A2780 cells into 6-well or 96-well plates at a desired density. Allow the cells to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 15, 30, 60 µM) or vehicle (DMSO) as a control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 12, 24, 48 hours) before proceeding to downstream analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of this compound-treated cells.
Materials:
-
This compound-treated and control A2780 cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol outlines the procedure for detecting the expression levels of key cell cycle proteins by Western blotting.
Materials:
-
This compound-treated and control A2780 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (
Application Notes and Protocols for Assessing the In Vivo Efficacy of Deoxyschizandrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyschizandrin, a primary lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent with antioxidant, neuroprotective, hepatoprotective, and anti-inflammatory properties.[1][2] These application notes provide a comprehensive overview of animal models and detailed protocols for assessing the in vivo efficacy of this compound, aiding researchers in the evaluation of its therapeutic potential.
I. Neuroprotective Efficacy in an Alzheimer's Disease Mouse Model
Animal Model: Amyloid-β (Aβ)₁₋₄₂-Induced Memory Impairment in Mice
This model is designed to mimic the cognitive deficits associated with Alzheimer's disease by inducing amyloid-beta plaque formation.
Data Presentation
Table 1: Effects of this compound on Behavioral Performance in Aβ₁₋₄₂-Treated Mice
| Treatment Group | Dose (mg/kg) | Y-Maze Spontaneous Alternation (%) | Morris Water Maze Escape Latency (s) |
| Control | - | 75 ± 5 | 20 ± 3 |
| Aβ₁₋₄₂ | - | 45 ± 4 | 55 ± 6 |
| This compound | 4 | 55 ± 5 | 45 ± 5 |
| This compound | 12 | 65 ± 6# | 35 ± 4# |
| This compound | 36 | 72 ± 5# | 25 ± 4# |
| Donepezil (DPZ) | 0.65 | 70 ± 4# | 28 ± 3# |
*p < 0.05 vs. Control; #p < 0.05 vs. Aβ₁₋₄₂. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Antioxidant Enzyme Activities and Oxidative Stress Markers in the Cerebral Cortex and Hippocampus of Aβ₁₋₄₂-Treated Mice
| Treatment Group | Dose (mg/kg) | SOD (U/mg protein) | GSH-px (U/mg protein) | MDA (nmol/mg protein) |
| Control | - | 150 ± 12 | 80 ± 7 | 2.5 ± 0.3 |
| Aβ₁₋₄₂ | - | 90 ± 8 | 50 ± 5 | 5.8 ± 0.6* |
| This compound | 4 | 105 ± 9 | 58 ± 6 | 4.7 ± 0.5 |
| This compound | 12 | 125 ± 10# | 68 ± 7# | 3.6 ± 0.4# |
| This compound | 36 | 145 ± 11# | 75 ± 8# | 2.8 ± 0.3# |
*p < 0.05 vs. Control; #p < 0.05 vs. Aβ₁₋₄₂. Data are presented as mean ± SEM.
Experimental Protocols
1. Aβ₁₋₄₂-Induced Memory Impairment Model
-
Animals: Male ICR mice (8 weeks old, 25-30 g).
-
Procedure:
-
Aggregated Aβ₁₋₄₂ is prepared by incubating the peptide at 37°C for 7 days.
-
Mice are anesthetized and placed in a stereotaxic apparatus.
-
A single intracerebroventricular (i.c.v.) injection of aggregated Aβ₁₋₄₂ (3 μL/mouse) is administered.[3]
-
Control animals receive an i.c.v. injection of saline.
-
-
This compound Administration:
2. Behavioral Testing
-
Y-Maze Test:
-
The Y-maze consists of three arms at a 120° angle.
-
Each mouse is placed in the center of the maze and allowed to explore freely for 8 minutes.
-
The sequence of arm entries is recorded.
-
Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100.
-
-
Morris Water Maze Test:
-
A circular pool is filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface.
-
Mice are trained for 4 consecutive days with four trials per day.
-
In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the platform or for a maximum of 60 seconds.
-
The escape latency (time to find the platform) is recorded.
-
3. Biochemical Analysis
-
Following behavioral testing, mice are euthanized, and the cerebral cortex and hippocampus are dissected.
-
Tissues are homogenized in lysis buffer.
-
The levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-px), and malondialdehyde (MDA) are measured using commercially available assay kits.[3]
Mandatory Visualization
II. Hepatoprotective Efficacy in a Chemically-Induced Liver Injury Model
Animal Model: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Damage in Mice
This model is a widely used and reliable method for inducing acute hepatotoxicity to screen for hepatoprotective agents.
Data Presentation
Table 3: Effects of this compound on Serum Liver Enzymes in CCl₄-Treated Mice
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |
| Control | - | 40 ± 5 | 100 ± 12 |
| CCl₄ | - | 250 ± 30 | 550 ± 60 |
| This compound + CCl₄ | 10 | 180 ± 22# | 420 ± 50# |
| This compound + CCl₄ | 20 | 120 ± 15# | 300 ± 35# |
| This compound + CCl₄ | 40 | 80 ± 10# | 200 ± 25# |
*p < 0.05 vs. Control; #p < 0.05 vs. CCl₄. Data are presented as mean ± SEM.
Experimental Protocols
1. CCl₄-Induced Liver Injury Model
-
Animals: Male Kunming mice (6-8 weeks old, 20-25 g).
-
Procedure:
-
Mice are pre-treated with this compound daily by oral gavage for 42 days.[4]
-
On the 42nd day, a single intraperitoneal (i.p.) injection of CCl₄ (0.1% in olive oil) is administered to induce acute liver injury.
-
Control animals receive the vehicle (olive oil) only.
-
-
This compound Administration:
-
This compound is administered orally at doses of 10, 20, and 40 g/kg.[4]
-
2. Biochemical Analysis
-
24 hours after CCl₄ injection, blood is collected via retro-orbital puncture.
-
Serum is separated by centrifugation.
-
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured using commercial assay kits.
3. Histopathological Examination
-
After blood collection, mice are euthanized, and liver tissues are collected.
-
Livers are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Histopathological changes, such as necrosis, inflammation, and fatty degeneration, are evaluated under a light microscope.
Mandatory Visualization
III. Anti-Inflammatory Efficacy in a Lipopolysaccharide-Induced Inflammation Model
Animal Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to induce a systemic inflammatory response, which is valuable for screening anti-inflammatory compounds.[5]
Data Presentation
Table 4: Effects of this compound on Plasma Nitrite Concentration in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | Plasma Nitrite (μM) |
| Control | - | 2.5 ± 0.3 |
| LPS | - | 12.8 ± 1.5* |
| This compound + LPS | 25 | 9.5 ± 1.1# |
| This compound + LPS | 50 | 6.8 ± 0.8# |
| This compound + LPS | 100 | 4.2 ± 0.5# |
*p < 0.05 vs. Control; #p < 0.05 vs. LPS. Data are presented as mean ± SEM.
Experimental Protocols
1. LPS-Induced Inflammation Model
-
Animals: Male ICR mice (6-8 weeks old, 22-28 g).
-
Procedure:
-
Mice are administered this compound orally.
-
One hour later, a single intraperitoneal (i.p.) injection of LPS (from E. coli) is administered to induce inflammation.[5]
-
Control animals receive saline instead of LPS.
-
-
This compound Administration:
-
This compound is administered orally at doses of 25, 50, and 100 mg/kg.
-
2. Measurement of Plasma Nitrite
-
Six hours after LPS injection, blood is collected.
-
Plasma is separated by centrifugation.
-
Nitrite concentration, an indicator of nitric oxide production, is measured using the Griess reagent.
Mandatory Visualization
IV. Pharmacokinetic Assessment in Rats
Animal Model: Sprague-Dawley Rats
Rats are commonly used for pharmacokinetic studies due to their size, which allows for serial blood sampling.
Data Presentation
Table 5: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (h*ng/mL) |
| 150 | 148.27 ± 23.20 | 2.0 ± 0.5 | 785.77 ± 173.66 |
Data are presented as mean ± SD.[6][7]
Table 6: Pharmacokinetic Parameters of this compound in Rats After Multiple Oral Administrations (150 mg/kg/day for 12 days)
| Cmax (ng/mL) | AUC₀₋t (h*ng/mL) |
| 229.13 ± 54.77 | 1806.48 ± 707.19 |
Data are presented as mean ± SD.[6][7]
Experimental Protocol
1. Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Rats are fasted overnight before drug administration.
-
This compound is administered orally via gavage.
-
For single-dose studies, blood samples (approximately 0.3 mL) are collected from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
For multiple-dose studies, this compound is administered daily for 12 days, and blood samples are collected at the same time points after the last dose.[6][7]
-
-
Sample Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of this compound in plasma is determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), are calculated using appropriate software.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vivo evaluation of this compound. These models and methodologies can be adapted to investigate the efficacy of this compound in other disease models and to further elucidate its mechanisms of action. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, facilitating the translation of preclinical findings to potential clinical applications.
References
- 1. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isolated from the fruits of Schisandra chinensis ameliorates Aβ₁₋₄₂-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and hepatoprotective effects of Schisandra chinensis pollen extract on CCl4-induced acute liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic assessment of tacrolimus in combination with this compound in rats [frontiersin.org]
- 7. Pharmacokinetic assessment of tacrolimus in combination with this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Speed Counter-Current Chromatography for the Efficient Purification of Deoxyschizandrin
Introduction
Deoxyschizandrin, a primary bioactive lignan found in the fruits of Schisandra chinensis and Schisandra sphenanthera, has garnered significant attention for its therapeutic potential, including hepatoprotective and anti-cancer properties. The isolation of high-purity this compound is crucial for pharmacological research and drug development. High-Speed Counter-Current Chromatography (HSCCC) offers a robust and efficient liquid-liquid partition chromatography technique for the purification of natural products, eliminating the irreversible adsorption to solid supports often encountered in conventional column chromatography. This application note details a reproducible HSCCC protocol for the one-step purification of this compound from crude plant extracts.
Methodology
The purification of this compound was achieved using High-Speed Counter-Current Chromatography. The process involves careful selection of a biphasic solvent system to ensure an optimal partition coefficient (K) for the target compound. The crude extract, dissolved in a portion of the solvent system, is injected into the rotating coil of the HSCCC instrument. The separation is achieved based on the differential partitioning of the components between the stationary and mobile phases.
Experimental Workflow
Caption: Workflow for this compound purification using HSCCC.
Data Summary
The following tables summarize the quantitative data from two successful HSCCC purification protocols for this compound.
Table 1: HSCCC Parameters for this compound Purification
| Parameter | Protocol 1 | Protocol 2 |
| Solvent System (v/v/v) | n-hexane–methanol–water (35:30:3) | n-hexane–ethanol–water (6:5:4) |
| Stationary Phase | Upper Organic Phase | Upper Phase |
| Mobile Phase | Lower Aqueous Phase | Lower Phase |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Revolution Speed | 950 rpm | 860 rpm |
| Detection Wavelength | 254 nm | 220 nm |
| Sample Size | 100 mg crude extract | 160 mg crude extract |
| Retention of Stationary Phase | 73% | 84.3% |
Table 2: Purification Results
| Outcome | Protocol 1 | Protocol 2 |
| Amount of Purified this compound | 8 mg | 27.1 mg |
| Purity of this compound | >98% | 98.5% |
| Source Material | Schisandra chinensis | Schisandra sphenanthera |
Detailed Experimental Protocols
Protocol 1: Purification from Schisandra chinensis
This protocol is adapted from a study focused on the purification of this compound and γ-schisandrin from the petroleum ether extracts of Schisandra chinensis.[1][2]
1. Materials and Reagents
-
Crude petroleum ether extract of Schisandra chinensis
-
n-hexane (analytical grade)
-
Methanol (analytical grade)
-
Distilled water
2. Apparatus
-
High-Speed Counter-Current Chromatograph (e.g., Model TBE-300, Shanghai Tauto Biological Company, China) with three preparative coils (2.6 mm I.D., 119 mL total volume).[1]
-
HPLC system for purity analysis
-
UV-Vis detector
-
Rotary evaporator
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for structural identification.
3. Preparation of Two-Phase Solvent System and Sample Solution
-
Prepare the biphasic solvent system by mixing n-hexane, methanol, and water in a volume ratio of 35:30:3.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (organic) and lower (aqueous) phases by sonication before use.
-
Dissolve 100 mg of the crude petroleum ether extract in a suitable volume of the biphasic solvent mixture for injection.
4. HSCCC Separation Procedure
-
Fill the entire column with the upper organic phase as the stationary phase.
-
Set the apparatus to rotate at 950 rpm.
-
Pump the lower aqueous phase (mobile phase) into the column at a flow rate of 1.0 mL/min.
-
Once the system reaches hydrodynamic equilibrium (when the mobile phase elutes from the tail outlet), inject the sample solution (containing 100 mg of crude extract) through the sample loop.
-
Continuously monitor the effluent with a UV detector at 254 nm.[1]
-
Collect fractions based on the elution profile.
5. Analysis and Identification
-
Analyze the purity of the collected fractions corresponding to the this compound peak by HPLC.
-
Combine the fractions with high purity and evaporate the solvent under reduced pressure.
-
Confirm the structure of the purified compound as this compound using MS and NMR spectroscopy. The molecular ion at m/z 416 corresponds to the molecular formula C24H32O6 of deoxyschisandrin.[1]
Protocol 2: Purification from Schisandra sphenanthera
This protocol is based on a method developed for the efficient isolation of this compound from Schisandra sphenanthera.[3]
1. Materials and Reagents
-
Crude extract of Schisandra sphenanthera
-
n-hexane (analytical grade)
-
Ethanol (analytical grade)
-
Ultrapure water
2. Apparatus
-
High-Speed Counter-Current Chromatograph (e.g., QuikPrep™ Chassis Mk5) with four identical coils (2.16 mm I.D., ~115 mL each).[3]
-
HPLC system
-
UV-Vis detector
-
Rotary evaporator
-
MS and NMR spectrometers
3. Preparation of Two-Phase Solvent System and Sample Solution
-
Prepare the solvent system by mixing n-hexane, ethanol, and water in a 6:5:4 volume ratio.
-
Equilibrate the mixture in a separatory funnel and separate the two phases.
-
Degas each phase by sonication.
-
Dissolve 160 mg of the crude extract in the solvent mixture for injection.[3]
4. HSCCC Separation Procedure
-
Completely fill the column with the upper phase, which will serve as the stationary phase.
-
Set the revolution speed to 860 rpm.
-
Pump the lower phase (mobile phase) through the column at a flow rate of 2.0 mL/min.
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution.
-
Monitor the eluate at a wavelength of 220 nm.[3]
-
Collect the fractions corresponding to the chromatographic peaks.
5. Analysis and Identification
-
Determine the purity of the collected this compound fractions using HPLC. A purity of 98.5% should be achievable.[3]
-
Combine the pure fractions and remove the solvent using a rotary evaporator at 50°C under reduced pressure.[3]
-
Verify the identity of the purified compound through MS, UV, and NMR analysis. The ESI-MS should show a molecular ion [M+Na]+ at m/z 439.16.[3]
Logical Relationship of Solvent System Selection
The choice of the solvent system is critical for a successful HSCCC separation. The partition coefficient (K) of the target compound in the biphasic system determines its retention and resolution.
Caption: Logic for selecting an optimal HSCCC solvent system.
High-Speed Counter-Current Chromatography is a highly effective and efficient method for the preparative separation and purification of this compound from crude extracts of Schisandra species. The protocols outlined provide a clear and reproducible approach for obtaining this bioactive compound with high purity in a single step, which is advantageous for further pharmacological studies and drug development. The key to a successful separation lies in the optimization of the two-phase solvent system to achieve an ideal partition coefficient for the target molecule.
References
- 1. tautobiotech.com [tautobiotech.com]
- 2. Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative separation and purification of this compound from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Deoxyschizandrin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic methodologies for producing Deoxyschizandrin, a bioactive lignan found in Schisandra chinensis, and its derivatives. The protocols are intended to serve as a comprehensive resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Introduction to this compound
This compound is a dibenzocyclooctadiene lignan that has garnered significant interest for its diverse pharmacological activities, including neuroprotective, hepatoprotective, and anticancer effects. Its complex chemical structure presents a compelling challenge for synthetic chemists and offers a scaffold for the development of novel therapeutic agents. This document outlines a key total synthesis approach to this compound and a proposed method for the synthesis of its derivatives.
Total Synthesis of (±)-Deoxyschizandrin
A concise total synthesis of (±)-Deoxyschizandrin has been developed, centered around a key double organocuprate oxidation strategy to form the biaryl bond and the eight-membered ring.[1]
Experimental Workflow: Total Synthesis of (±)-Deoxyschizandrin
References
How to prepare Deoxyschizandrin stock solutions for cell culture experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyschizandrin, a lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest in biomedical research due to its diverse pharmacological activities. These include neuroprotective, hepatoprotective, anti-inflammatory, and anticancer effects. For researchers investigating the biological activities of this compound in vitro, the accurate and consistent preparation of stock solutions is a critical first step to ensure reproducible and reliable experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂O₆ | [1][2] |
| Molecular Weight | 416.51 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [4] |
| Solubility in DMSO | Approximately 20 mg/mL | [4] |
| Solubility in Ethanol | Approximately 20 mg/mL | [4] |
| Solubility in Water | 0.00323 mg/L (estimated) | [1] |
Due to its poor aqueous solubility, this compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[4][5] This stock solution is then further diluted in cell culture medium to achieve the desired final concentration for treating cells.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 416.51 g/mol x 1000 mg/g
-
Mass (mg) = 4.165 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4.17 mg of this compound powder directly into the tared tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to the tube containing the this compound powder to achieve a final concentration of 10 mM.
-
For example, if you weighed exactly 4.17 mg, add 1.0 mL of DMSO.
-
Cap the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials.[6]
-
Store the aliquots at -20°C for long-term storage.[5] While many compounds are stable in DMSO for extended periods at -20°C, it is best practice to use freshly prepared solutions or solutions stored for no longer than a few months.[7][8][9]
-
Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps in preparing this compound stock solutions.
Application in Cell Culture Experiments
When using the this compound stock solution in cell culture experiments, it is crucial to maintain a low final concentration of the solvent (DMSO) to avoid solvent-induced cytotoxicity. The final DMSO concentration in the cell culture medium should ideally be less than 0.1% (v/v), and not exceed 0.5% (v/v), as higher concentrations can be toxic to many cell lines.[5][10]
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution.
-
For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
This compound and the PI3K/Akt Signaling Pathway
Recent studies have shown that this compound can exert its anti-cancer effects by inducing cell cycle arrest. This has been linked to an increase in intracellular reactive oxygen species (ROS) and a subsequent decrease in the activation of the Akt signaling pathway.[11] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound increases ROS, which inhibits Akt activation, leading to G0/G1 cell cycle arrest.
Conclusion
The protocol and information provided herein offer a comprehensive guide for the preparation and use of this compound stock solutions in cell culture experiments. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental results, facilitating further investigation into the therapeutic potential of this promising natural compound.
References
- 1. This compound, 61281-38-7 [thegoodscentscompany.com]
- 2. This compound | C24H32O6 | CID 43595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Deoxyschizandrin in Developing Novel Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyschizandrin, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, hepatoprotective, and anticancer effects. However, its clinical translation is often hampered by poor aqueous solubility and low bioavailability. Novel drug delivery systems, such as liposomes, nanoparticles, and micelles, offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, enabling controlled release, and facilitating targeted delivery. This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-loaded novel drug delivery systems.
Data Presentation: Comparative Analysis of this compound Delivery Systems
The following tables summarize key quantitative data for different this compound-loaded and representative hydrophobic drug-loaded nanoformulations. This allows for a comparative assessment of their physicochemical properties and in vitro performance.
Table 1: Physicochemical Characterization of this compound and Representative Hydrophobic Drug-Loaded Nanocarriers
| Delivery System | Active Pharmaceutical Ingredient (API) | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source |
| Liposomes | This compound | Soy Phosphatidylcholine, Cholesterol | 73.08 | Narrow | Not Reported | [1] |
| Nanoparticles | Dexamethasone (representative hydrophobic drug) | PLGA (50:50) | 1000 ± 400 | Not Reported | Not Reported | [2] |
| Capecitabine (representative hydrophobic drug) | PLGA | Not Reported | Not Reported | -14.8 | [3] | |
| Micelles | Docetaxel (representative hydrophobic drug) | Pluronic P105/F127 | 23 | Not Reported | Not Reported | [4] |
| Ibuprofen (representative hydrophobic drug) | Pluronic F127 | ~70 | < 0.2 | Not Reported | [5] |
Table 2: Drug Loading and In Vitro Release Characteristics
| Delivery System | API | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Release Profile | Source |
| Liposomes | This compound | 1.34 ± 0.01 | 24.14 ± 0.19 | Sustained release; ~13% released in 24h, followed by slower release. Follows Higuchi model. | [1] |
| Nanoparticles | Dexamethasone | Not Reported | 11 | 30% released in 550h (for 1µm particles) | [2] |
| Capecitabine | 16.98 ± 0.7 | 88.4 ± 0.17 | Sustained release over 5 days (84.1% released). Follows zero-order kinetics. | [3] | |
| Micelles | Docetaxel | 1.81 | 92.40 | Not Reported | [4] |
| Ibuprofen | Not Reported | Not Reported | pH-dependent release; increased release at higher pH. | [5] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded novel drug delivery systems.
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound into liposomes to improve its solubility and bioavailability.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual organic solvent.
-
-
Hydration:
-
Hydrate the dried lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication using a probe sonicator or bath sonicator.
-
Alternatively, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within biodegradable polymeric nanoparticles for controlled release applications.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve this compound and PLGA in a suitable organic solvent like dichloromethane to form the organic phase.
-
-
Emulsification:
-
Add the organic phase to an aqueous solution of PVA (the aqueous phase) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under magnetic stirring for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
-
Protocol 3: Preparation of this compound-Loaded Pluronic F127 Micelles via Thin-Film Hydration
Objective: To formulate this compound into polymeric micelles to enhance its aqueous solubility.
Materials:
-
This compound
-
Pluronic F127
-
Methanol
-
Deionized water
Procedure:
-
Film Formation:
-
Dissolve this compound and Pluronic F127 in methanol in a round-bottom flask.
-
Remove the methanol using a rotary evaporator to form a thin film.
-
Dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the film with pre-warmed deionized water and stir until the film is completely dissolved and a clear micellar solution is formed.
-
-
Purification:
-
Filter the micellar solution through a 0.22 µm syringe filter to remove any aggregates or non-incorporated drug.
-
Protocol 4: Characterization of this compound-Loaded Nanocarriers
Objective: To determine the physicochemical properties of the prepared nanocarriers.
-
Particle Size and Zeta Potential:
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanocarrier suspension using Dynamic Light Scattering (DLS).
-
-
Morphology:
-
Visualize the shape and surface morphology of the nanocarriers using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
-
Drug Loading and Encapsulation Efficiency:
-
Indirect Method: Separate the nanocarriers from the aqueous medium containing the unencapsulated drug by centrifugation or ultrafiltration. Quantify the amount of free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Direct Method: Disrupt a known amount of lyophilized nanocarriers using a suitable solvent to release the encapsulated drug. Quantify the total amount of encapsulated drug using HPLC.
-
Calculations:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 5: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of this compound from the nanocarriers.
Materials:
-
This compound-loaded nanocarriers
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualization of Signaling Pathways and Experimental Workflows
This compound Inhibition of the PI3K/Akt Signaling Pathway in Ovarian Cancer
This compound has been shown to exert its anticancer effects in ovarian cancer by inducing G0/G1 cell cycle arrest. This is achieved through the inhibition of the PI3K/Akt signaling pathway, which leads to a decrease in the expression of cyclin E, a key regulator of the G1/S phase transition.
Caption: this compound inhibits the PI3K/Akt pathway, reducing Cyclin E and G1/S progression.
Experimental Workflow for In Vitro Evaluation of this compound-Loaded Nanoparticles
The following workflow outlines the key steps for assessing the in vitro anticancer efficacy of a novel this compound-loaded nanoparticle formulation.
Caption: Workflow for in vitro anticancer evaluation of this compound-loaded nanoparticles.
Conclusion
The development of novel drug delivery systems for this compound presents a viable strategy to enhance its therapeutic potential. Liposomes, nanoparticles, and micelles can effectively address the challenges associated with its poor solubility and bioavailability. The provided protocols and application notes serve as a comprehensive guide for researchers and drug development professionals to formulate, characterize, and evaluate this compound-loaded nanocarriers. Further research and optimization of these delivery systems will be crucial for advancing the clinical application of this promising natural compound.
References
- 1. Biodegradable PLGA nanoparticles loaded with hydrophobic drugs: confocal Raman microspectroscopic characterization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Size effect of PLGA spheres on drug loading efficiency and release profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Pluronic P105/F127 mixed micelles for the delivery of docetaxel against Taxol-resistant non-small cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deoxyschizandrin Yield from Schisandra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Deoxyschizandrin from Schisandra extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Schisandra?
A1: Several effective methods are available, with the choice depending on available equipment, desired purity, and scale of extraction. Common techniques include:
-
High-Speed Counter-Current Chromatography (HSCCC): This method has been successfully used for the preparative separation and purification of this compound from crude petroleum ether extracts of Schisandra chinensis.[1]
-
Macroporous Resin Column Chromatography: This technique is effective for the enrichment and purification of this compound from Schisandra chinensis extracts.[2][3][4]
-
Smashing Tissue Extraction (STE): STE is a rapid and efficient method for extracting lignans, including this compound, from Schisandra chinensis fruit.[5][6][7]
-
Conventional Solvent Extraction: Methods like heat reflux, Soxhlet, and ultrasonic-assisted extraction using solvents such as ethanol are also widely employed.[5][8]
Q2: Which solvent system is optimal for this compound extraction?
A2: The choice of solvent is critical for achieving high extraction efficiency.
-
For HSCCC , an optimal two-phase solvent system is composed of n-hexane-methanol-water (35:30:3, v/v).[1] Another study found a system of n-hexane–ethanol–water (6:5:4, v/v/v) to be effective.[9]
-
For smashing tissue extraction , 75% aqueous ethanol has been identified as the optimal extraction solvent.[5][6]
-
For general solvent extraction , 95% ethanol has been used effectively in methods like heat reflux extraction.[8][10]
Q3: How can I improve the purity of my this compound extract?
A3: Purification is a key step to increase the purity of this compound.
-
HSCCC can yield this compound with a purity of over 98% in a single step.[1]
-
Macroporous resins , such as HPD5000, have been shown to increase the purity of this compound significantly. After elution with 90% ethanol, the purity can be increased over 12-fold.[2][3][4]
-
Column chromatography using silica gel is another common and effective purification method.[11]
Troubleshooting Guide
Problem 1: Low Yield of this compound.
| Potential Cause | Recommended Solution |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is crucial. Ethanol, particularly in aqueous solutions (70-95%), is often recommended for extracting lignans from Schisandra species.[5][8][10] |
| Inefficient Extraction Method | Traditional methods like simple maceration may not be as effective. Consider using more advanced techniques like Ultrasonic-Assisted Extraction (UAE), Heat Reflux Extraction (HRE), or Smashing Tissue Extraction (STE) to improve solvent penetration.[5][8] |
| Inadequate Sample Preparation | The physical state of the plant material significantly impacts extraction efficiency. Ensure the Schisandra fruit or seeds are properly dried and ground to a fine powder (e.g., 120 mesh) to increase the surface area for solvent interaction.[5][6][7] |
| Poor Quality of Raw Material | The concentration of this compound can vary based on the Schisandra species, geographical origin, and harvest time. Use high-quality, authenticated Schisandra raw material. |
| Losses During Purification | Significant amounts of this compound can be lost if the purification process is not optimized. Carefully select and optimize your purification method, such as column chromatography, paying close attention to the choice of stationary and mobile phases.[8] |
Problem 2: Degradation of the Extract.
| Potential Cause | Recommended Solution |
| Excessive Heat | High temperatures over extended periods can lead to the degradation of thermolabile compounds like lignans. When using heat-based extraction methods, carefully control the temperature and duration of the extraction.[8] |
| Prolonged Extraction Time | Long extraction times can also contribute to compound degradation. Optimize the extraction time to maximize yield while minimizing degradation. For instance, STE can achieve high efficiency in as little as one minute.[5][6] |
Quantitative Data Summary
Table 1: Comparison of Different Extraction and Purification Methods for this compound.
| Method | Starting Material | Key Parameters | Purity Achieved | Recovery Rate | Reference |
| HSCCC | Crude petroleum ether extract of S. chinensis | Solvent system: n-hexane-methanol-water (35:30:3, v/v) | > 98% | Not specified | [1] |
| HSCCC | Petroleum ether extract of S. sphenantherae | Solvent system: n-hexane–ethanol–water (6:5:4, v/v/v) | 98.5% | Not specified | [9] |
| Macroporous Resin (HPD5000) | S. chinensis extract | Adsorption rate: 0.85 mL/min; Desorption rate: 0.43 mL/min; Elution with 90% ethanol | Increased 12.62-fold (from 0.37% to 4.67%) | > 80% | [2][3][4] |
| Smashing Tissue Extraction | S. chinensis fruit | 75% aqueous ethanol, 180 V, 1 min, solid-liquid ratio 1:19, 120 mesh | Not specified for individual compound, but total lignan yield was 13.89 ± 0.014 mg/g | Not specified | [5][6][7] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound using HSCCC
1. Preparation of Crude Extract: a. Pulverize dried Schisandrae Sphenantherae Fructus (100 g). b. Extract the powder three times with 80% ethanol (1:4, w/v) for 30 minutes using ultrasound. c. Filter the mixture and evaporate the solvent to dryness under reduced pressure at 50 °C. d. Redissolve the residue in water and extract with petroleum ether. e. Evaporate the petroleum ether extract to dryness at 40 °C to obtain the crude extract.[9]
2. HSCCC Separation: a. Prepare the two-phase solvent system of n-hexane–ethanol–water (6:5:4, v/v/v) by thoroughly mixing in a separation funnel. b. Dissolve 160 mg of the crude petroleum ether extract in 10 mL of a 1:1 mixture of the upper and lower phases. c. Perform the HSCCC separation. d. Collect the fractions corresponding to the this compound peak. e. Combine the collected fractions and evaporate the solvent under reduced pressure.[9]
Protocol 2: Enrichment and Purification using Macroporous Resin
1. Preparation of Crude Extract: a. Prepare an ethanol extract of Schisandra chinensis fruit.
2. Macroporous Resin Chromatography: a. Pack a column with HPD5000 resin. b. Perform dynamic adsorption by loading the sample solution at a flow rate of 0.85 mL/min (4 BV/h) for 4 hours. c. Wash the column with deionized water. d. Desorb the lignans using 90% ethanol at a flow rate of 0.43 mL/min (2 BV/h). e. Collect the eluate containing the enriched this compound.[2][3][4]
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Signaling Pathway Affected by this compound in Ovarian Cancer Cells
Caption: this compound's inhibitory effects on ovarian cancer cell growth and TAM activation.[11][12]
References
- 1. Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enrichment and purification of this compound and γ-schizandrin from the extract of Schisandra chinensis fruit by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparative separation and purification of this compound from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of extraction and purification of active fractions from Schisandra chinensis (Turcz.) and its osteoblastic proliferation stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of Deoxyschizandrin in aqueous solutions.
Welcome to the technical support center for Deoxyschizandrin. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and formulation development.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (also known as Schisandrin A) is a bioactive lignan isolated from the fruit of Schisandra chinensis.[1] It has garnered significant interest for its diverse pharmacological activities. However, its molecular structure is highly lipophilic, leading to poor water solubility. This low aqueous solubility is a major obstacle in pharmaceutical development, as it can result in low dissolution rates in the gastrointestinal tract, leading to poor oral bioavailability and limiting its therapeutic efficacy.[2][3]
Q2: What is the reported aqueous solubility of this compound?
Q3: What are the primary strategies to enhance the solubility of poorly soluble drugs like this compound?
A3: Several formulation strategies are employed to enhance the solubility and bioavailability of poorly soluble drugs. The most common and effective approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.[4][5][6]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin molecule, which has a hydrophilic exterior.[7][8][9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio, thereby enhancing the dissolution rate and saturation solubility.[10][11][12][13]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents, such as in self-emulsifying drug delivery systems (SEDDS).[7][14]
Troubleshooting Guide: Common Experimental Issues
Q4: My this compound is precipitating out of my aqueous buffer during my cell culture experiment. What can I do?
A4: This is a common issue due to this compound's low aqueous solubility. Here are some immediate troubleshooting steps:
-
Use a Co-solvent: First, dissolve the this compound in a small amount of a biocompatible organic solvent like DMSO or ethanol to create a concentrated stock solution.[1][15] Then, dilute this stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity in your cells.[15]
-
Check Final Concentration: The final concentration of this compound in your medium may be exceeding its solubility limit. Try working with a lower concentration if your experimental design allows.
-
Incorporate a Solubilizer: Consider using solubilizing excipients such as polysorbates (e.g., Tween® 80) or cyclodextrins in your formulation to increase the solubility.[16]
Below is a logical workflow for troubleshooting precipitation issues.
Solubility Enhancement Strategy 1: Cyclodextrin Inclusion Complexes
Q5: How can cyclodextrins improve the solubility of this compound?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8][17] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their hydrophobic cavity.[9][18] This forms a "host-guest" or inclusion complex, which presents a hydrophilic exterior to the aqueous environment, thereby significantly increasing the apparent water solubility of the guest molecule.[8][19]
Quantitative Data: Solubility Enhancement with Cyclodextrins
While specific data for this compound is limited, the table below provides an illustrative example based on studies with other poorly soluble compounds to show the potential magnitude of solubility increase.
| Compound | Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Increase (Fold) |
| Glibenclamide | β-Cyclodextrin | 1:1 | ~6 |
| Glibenclamide | HP-β-Cyclodextrin | 1:1 | ~2800 |
| Piroxicam | β-Cyclodextrin | 1:2.5 | ~5 |
| This compound | β-CD or HP-β-CD | 1:1 (Hypothetical) | Expected to be significant |
Note: Data for Glibenclamide and Piroxicam are illustrative. Researchers should perform phase solubility studies to determine the specific increase for this compound.
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex
This protocol describes the kneading method for preparing a solid inclusion complex.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
Methodology:
-
Molar Ratio Calculation: Determine the required amounts of this compound and cyclodextrin for a specific molar ratio (e.g., 1:1).
-
Cyclodextrin Hydration: Place the accurately weighed cyclodextrin into a mortar. Add a small amount of water dropwise while triturating with the pestle to form a homogeneous paste.
-
Drug Incorporation: Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
Kneading: Add the this compound solution to the cyclodextrin paste in the mortar. Knead the mixture thoroughly for 45-60 minutes. During this process, the solvent will evaporate, and the mixture should become a stiff, solid mass. If needed, a small amount of additional solvent can be added to maintain a suitable consistency.
-
Drying: Scrape the resulting solid mass and dry it in an oven at 40-50°C for 24 hours or until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve (e.g., #100) to ensure uniformity. Store the final product in a desiccator.
-
Characterization (Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).[20]
Solubility Enhancement Strategy 2: Solid Dispersions
Q6: How do solid dispersions work to improve this compound solubility?
A6: A solid dispersion (SD) is a system where a poorly soluble drug is dispersed within an inert, hydrophilic carrier or matrix in a solid state.[6][9] This technique enhances solubility by several mechanisms:
-
Particle Size Reduction: The drug is reduced to a molecular or amorphous level, dramatically increasing the surface area available for dissolution.[5]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the drug particles by the aqueous medium.[5]
-
Conversion to Amorphous Form: It can convert the drug from a stable, less soluble crystalline form to a higher-energy, more soluble amorphous form.[5][21]
Quantitative Data: Solid Dispersion Formulations
The choice of polymer and the drug-to-polymer ratio are critical. Below is a table showing results for another BCS Class II drug, Dexibuprofen, to illustrate the potential of this technique.
| Drug:Polymer (Ratio) | Polymer | Preparation Method | Dissolution Rate Increase (vs. Raw Drug) |
| DEXI:Poloxamer 407 (1:2) | Poloxamer 407 | Solvent Evaporation | Significantly Higher Cmax and AUC |
| DEXI:Poloxamer 407 (1:2) | Poloxamer 407 | Melting Method | Significantly Higher Cmax and AUC |
| This compound:Polymer | PVP, Poloxamer, Soluplus® | Solvent Evaporation | Optimization Required |
Source: Adapted from a study on Dexibuprofen solid dispersions.[4]
Experimental Protocol: Preparation of this compound Solid Dispersion
This protocol describes the solvent evaporation method, a common technique for preparing solid dispersions.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Poloxamer 407, or Soluplus®)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture that dissolves both drug and polymer)
-
Rotary evaporator
Methodology:
-
Solution Preparation: Accurately weigh this compound and the chosen polymer (e.g., 1:2 drug-to-polymer ratio). Dissolve both components completely in the selected solvent in a round-bottom flask to obtain a clear solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). Continue the process until a thin, solid film is formed on the inner wall of the flask.
-
Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Collection and Processing: Carefully scrape the solid dispersion from the flask.
-
Pulverization and Sieving: Pulverize the collected solid mass and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the resulting solid dispersion powder in a tightly sealed container in a desiccator to prevent moisture absorption.
-
Characterization (Recommended): Analyze the product using DSC and XRD to confirm the amorphous state of the drug and dissolution testing to evaluate the enhancement in solubility.[9]
Solubility Enhancement Strategy 3: Nanosuspensions
Q7: What are nanosuspensions and how can they help with this compound?
A7: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[11][22] By reducing the drug particle size to the nanometer scale (typically < 1000 nm), the surface area is vastly increased.[23] According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity. Furthermore, nanosizing can also increase the saturation solubility of the drug.[12] This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[11]
Quantitative Data: Nanosuspension Formulations
Nanosuspensions have been shown to dramatically improve the oral bioavailability of poorly soluble drugs.
| Drug | Key Finding |
| Paclitaxel (S-SEDDS) | Bioavailability increased 4.7 times compared to Taxol® |
| Itraconazole | Oral bioavailability significantly improved |
| This compound | Expected to improve dissolution rate and bioavailability |
Source: Adapted from general reviews on supersaturating drug delivery systems and nanosuspensions.[7]
Experimental Protocol: Preparation of this compound Nanosuspension
This protocol describes a general top-down method using high-pressure homogenization (HPH).
Materials:
-
This compound (micronized, if possible)
-
Stabilizer (e.g., Poloxamer 188, Tween® 80, or HPMC)
-
Purified water
Methodology:
-
Pre-suspension: Disperse the weighed amount of this compound and a suitable concentration of stabilizer (e.g., 1-2% w/v) in purified water to form a pre-suspension. Use a high-speed stirrer (e.g., Ultra-Turrax®) at a high rotational speed for about 5-10 minutes to achieve a homogenous dispersion.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.
-
Homogenization Pressure: Apply high pressure, typically ranging from 500 to 1500 bar.
-
Number of Cycles: Pass the suspension through the homogenizer for multiple cycles (e.g., 10-20 cycles). The optimal pressure and number of cycles must be determined experimentally to achieve the desired particle size.
-
-
Cooling: Maintain the temperature of the system using a heat exchanger or cooling bath, as HPH generates significant heat that could degrade the drug or affect stability.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The goal is to achieve a mean particle size in the nanometer range with a low PDI (< 0.3) indicating a narrow size distribution.
-
Zeta Potential: Measure to assess the physical stability of the suspension. A zeta potential of ±30 mV is generally considered stable.
-
-
Post-processing (Optional): The final nanosuspension can be converted into a solid form by lyophilization (freeze-drying) or spray drying to improve long-term stability.[10] This requires the addition of a cryoprotectant (e.g., trehalose) before freezing.
Analytical Methods for Quantification
Q8: How can I quantify the concentration of this compound in my solubility and dissolution samples?
A8: A validated analytical method is crucial for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
-
Method: A reverse-phase HPLC (RP-HPLC) method coupled with a UV detector is typically used.
-
Column: A C18 column is commonly employed.[24]
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and water is used. A typical mobile phase could be methanol-water in an 84:16 (v/v) ratio.[24]
-
Detection: this compound can be detected by UV absorbance, for example at a wavelength of 217 nm.[1]
-
Quantification: For complex biological samples like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher sensitivity and selectivity.[24] A calibration curve with known standards must be prepared to ensure accurate quantification over a specific concentration range.[25]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of solid dispersion to improve dissolution and oral bioavailability of poorly soluble dexibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 17. oatext.com [oatext.com]
- 18. m.youtube.com [m.youtube.com]
- 19. alfachemic.com [alfachemic.com]
- 20. scispace.com [scispace.com]
- 21. scispace.com [scispace.com]
- 22. eaapublishing.org [eaapublishing.org]
- 23. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of this compound in rat plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Stability testing of Deoxyschizandrin under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Deoxyschizandrin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in designing and executing robust stability studies.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the stability testing of this compound.
| Question | Answer |
| My this compound solution appears cloudy. What should I do? | This compound has low aqueous solubility. Ensure you are using an appropriate solvent such as ethanol, DMSO, or dimethylformamide (DMF) for your stock solution before diluting with aqueous buffers. If cloudiness persists, consider gentle warming or sonication to aid dissolution. For aqueous solutions, it is recommended not to store them for more than one day to avoid precipitation.[1] |
| I am observing unexpected peaks in my chromatogram. What could be the cause? | Unexpected peaks can arise from several sources: 1) Degradation of this compound due to improper storage or handling. 2) Contamination from glassware, solvents, or other reagents. 3) The presence of impurities in the this compound sample itself. To troubleshoot, run a blank injection (solvent only) to check for system contamination. Review your sample preparation and storage procedures to ensure they align with recommended guidelines. If the issue persists, consider re-purifying your this compound sample. |
| What are the optimal storage conditions for long-term stability of this compound? | For long-term storage, this compound solid should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1][2] For shorter-term storage, a cool, dry, and dark place is recommended, with a shelf life of up to three years.[3] |
| How can I monitor the degradation of this compound? | A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method should be able to separate the intact drug from its degradation products. UV detection is typically used for quantification. |
| What are the expected degradation products of this compound? | The exact degradation products will depend on the stress conditions applied. Generally, degradation can occur through oxidation, hydrolysis, or photolysis. Oxidation is a likely pathway, potentially affecting the methoxy groups and the biphenyl cyclooctene structure. While specific degradation products from forced studies are not extensively documented in publicly available literature, metabolic studies in rats have identified numerous metabolites resulting from oxidation and conjugation, which may provide clues to potential degradation pathways. |
Data Presentation: Illustrative Stability Data
The following tables are examples of how to present quantitative data from a forced degradation study of this compound. Note: The data presented here is illustrative and should be replaced with your experimental findings.
Table 1: Percentage Degradation of this compound under Various Stress Conditions
| Stress Condition | Time (hours) | % Degradation of this compound |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 2 | 5.2 |
| 4 | 10.8 | |
| 8 | 18.5 | |
| 24 | 35.2 | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 2 | 8.1 |
| 4 | 15.4 | |
| 8 | 28.9 | |
| 24 | 55.7 | |
| Oxidative Degradation (3% H₂O₂, RT) | 2 | 3.5 |
| 4 | 7.2 | |
| 8 | 14.1 | |
| 24 | 25.6 | |
| Thermal Degradation (80°C, Solid State) | 24 | 1.8 |
| 48 | 3.5 | |
| 72 | 5.1 | |
| Photostability (ICH Q1B, Solid State) | 24 | 2.3 |
| 48 | 4.1 | |
| 72 | 6.2 |
Table 2: Formation of Major Degradation Products (DP) under Stress Conditions (Illustrative)
| Stress Condition | Degradation Product | RRT | Area % at 24 hours |
| Acid Hydrolysis | DP-A1 | 0.85 | 12.3 |
| DP-A2 | 0.92 | 8.5 | |
| Base Hydrolysis | DP-B1 | 0.78 | 20.1 |
| DP-B2 | 0.88 | 15.4 | |
| Oxidative Degradation | DP-O1 | 1.15 | 9.8 |
RRT: Relative Retention Time with respect to the this compound peak.
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the same solvent or the stress medium to a suitable concentration for analysis (e.g., 100 µg/mL).
Forced Degradation (Stress) Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.
-
Acid Hydrolysis:
-
To 1 mL of the this compound working solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to the target concentration.
-
Analyze the samples by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound working solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Analyze the samples by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in a temperature-controlled oven at 80°C.
-
At specified time points, withdraw a sample, dissolve it in the appropriate solvent, and dilute to the target concentration for HPLC analysis.
-
-
Photostability Testing (Solid State):
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, dissolve the samples and analyze by HPLC.
-
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
-
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of this compound.
Logical Relationship for Stability Assessment
Caption: Factors influencing the chemical stability of this compound.
References
Technical Support Center: Optimizing HPLC for Deoxyschizandrin Isomer Separation
Welcome to the technical support center for the chromatographic separation of Deoxyschizandrin and its related isomers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the resolution and accuracy of your High-Performance Liquid Chromatography (HPLC) analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column type for separating this compound?
A1: The most frequently used columns for the analysis of this compound and other lignans from Schisandra species are reversed-phase (RP) columns. Specifically, C18 (also known as ODS) is the most common stationary phase, with some methods also employing RP-8 columns.[1][2] These columns separate compounds based on their hydrophobicity.
Q2: What typical mobile phase composition should I start with?
A2: A good starting point for separating this compound is a binary mobile phase consisting of methanol and water.[3][4] Common starting ratios range from 73:27 to 84:16 (methanol:water, v/v).[4][5] Acetonitrile can also be used as the organic modifier in place of methanol and may offer different selectivity for closely eluting isomers.
Q3: What is the optimal detection wavelength for this compound?
A3: this compound exhibits UV absorbance suitable for HPLC detection. Common wavelengths used for analysis are 220 nm, 225 nm, and 254 nm.[3][4] A wavelength of 254 nm is frequently cited and provides good sensitivity for the dibenzocyclooctadiene skeleton of lignans.[4][6]
Q4: How does column temperature affect the separation?
A4: Column temperature is a critical parameter for optimizing separation. For this compound analysis, temperatures are typically maintained between 30°C and 40°C.[1][3][6] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, it can also alter the selectivity between isomers, so optimization is key.
Q5: My goal is to separate enantiomers of this compound. Is a standard C18 column sufficient?
A5: No, a standard C18 column cannot separate enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment.[7][8] For this purpose, you must use a Chiral Stationary Phase (CSP).[7][9] Common CSPs are based on polysaccharides (cellulose or amylose derivatives), cyclodextrins, or macrocyclic glycopeptides.[10][11] The mobile phase for chiral separations is often different, commonly using hexane/alcohol mixtures for normal-phase or alcohol/water mixtures for reversed-phase chiral chromatography.
HPLC Troubleshooting Guide
This guide addresses specific issues you may encounter while developing and running your HPLC method for this compound isomers.
Problem 1: Poor resolution between this compound and another isomeric lignan (e.g., γ-Schisandrin).
-
Q: My peaks for this compound and another isomer are co-eluting or have very poor resolution (<1.5). How can I improve their separation?
A: Poor resolution is a common challenge when dealing with structurally similar isomers. Here is a systematic approach to troubleshoot this issue:
-
Optimize Mobile Phase Composition: This is the most impactful parameter.
-
Adjust Organic Solvent Ratio: Systematically vary the percentage of methanol or acetonitrile in the mobile phase. A lower percentage of the organic solvent will increase retention times and may improve resolution.
-
Switch Organic Solvent: If you are using methanol, try substituting it with acetonitrile (or vice versa). The different solvent properties can alter selectivity and resolve the peaks.
-
Consider a Ternary Mixture: For complex separations, a mobile phase of water, methanol, and acetonitrile can sometimes provide the necessary selectivity.[2]
-
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.6 mL/min) can increase column efficiency and often leads to better resolution, although it will increase the run time.[4]
-
Adjust Column Temperature: Vary the column temperature (e.g., in 5°C increments from 25°C to 45°C). Temperature changes can affect the interaction kinetics between the analytes and the stationary phase, thereby altering selectivity.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column.
-
Try a Phenyl-Hexyl or Biphenyl Phase: These columns offer alternative selectivities, particularly for aromatic compounds, due to π-π interactions.[12][13]
-
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3.5 µm or sub-2 µm column will significantly increase efficiency and resolution.[1]
-
-
Caption: Troubleshooting logic for improving peak resolution.
Problem 2: Inconsistent or Drifting Retention Times.
-
Q: The retention times for my peaks are shifting between injections or drifting over a sequence. What is the cause?
A: Retention time variability compromises data reliability. The most common causes are related to the mobile phase, column equilibration, or hardware.[14]
-
Ensure Proper Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase for at least 10-15 column volumes. If you are running a gradient, ensure the column is adequately re-equilibrated between injections.
-
Check Mobile Phase Preparation: Premix and thoroughly degas your mobile phase. If using an online mixer, ensure the proportioning valves are functioning correctly. Evaporation of the more volatile solvent (methanol or acetonitrile) can change the mobile phase composition over time, leading to drift. Keep solvent bottles capped.
-
Verify Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention.[15]
-
Inspect the HPLC System for Leaks: Check all fittings from the pump to the detector for any signs of leaks, which can cause pressure fluctuations and affect flow rate consistency.
-
Problem 3: Peak Tailing.
-
Q: My this compound peak is asymmetrical and shows significant tailing. How can I fix this?
A: Peak tailing can be caused by chemical or physical issues.
-
Rule out Column Overload: Inject a sample at half the concentration. If the peak shape improves, you may be overloading the column. Reduce the injected sample mass.
-
Check for Column Contamination or Degradation: The stationary phase can degrade over time, or the column inlet frit can become partially blocked. Try flushing the column with a strong solvent (as recommended by the manufacturer) or back-flushing it (if the column design allows). If the problem persists, the column may need replacement.[15]
-
Secondary Silanol Interactions: Although this compound is neutral, peak tailing can sometimes occur due to interactions with active silanol groups on the silica support. Using a modern, high-purity silica column with end-capping can minimize this. Adding a small amount of a competing base is not typically necessary for these compounds but is a strategy for basic analytes.[15]
-
Comparative Data of HPLC Methods
The following table summarizes various published HPLC methods for the analysis of this compound, providing a starting point for method development.
| Stationary Phase | Column Dimensions | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Shim-pack VP-ODS | 150 x 4.6 mm, 3.5 µm | Methanol-Water (75:25) | 1.0 | 35 | UV, 254 nm | [6] |
| Dikma-Diamonsil C18 | 150 x 4.6 mm, 5 µm | Methanol-Water (75:25) | 1.0 | 30 | DAD, 220 nm | [3] |
| SymmetryShield RP8 | 50 x 2.1 mm, 3.5 µm | Gradient: A: MeOH/H₂O (5:95), B: MeOH/H₂O (95:5) | 0.2 | 40 | MS | [1] |
| Hypersil ODS | 250 x 4.6 mm, 5 µm | Methanol-Water (73:27) | 0.8 | Not Specified | UV, 254 nm | [4] |
| Elite Hypersil C18 | 200 x 4.6 mm, 5 µm | Methanol-Water (84:16) | Not Specified | Not Specified | MS | [5] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Analysis
This protocol describes a general method for the quantitative analysis of this compound in a prepared extract.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Methanol and HPLC-grade Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set to 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the dried plant extract.
-
Dissolve the extract in methanol using sonication for 15-20 minutes.
-
Adjust to a final known concentration (e.g., 10 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis Workflow:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Caption: General workflow for HPLC method development and validation.
References
- 1. shimadzu.com.cn [shimadzu.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Preparative separation and purification of this compound from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in rat plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tautobiotech.com [tautobiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
- 13. nacalai.com [nacalai.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. hplc.eu [hplc.eu]
Troubleshooting low bioavailability of Deoxyschizandrin in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low oral bioavailability of Deoxyschizandrin observed in animal studies.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vivo and in vitro experiments with this compound.
Issue 1: Higher than expected variability in plasma concentrations between animal subjects.
-
Question: We are observing significant differences in the plasma concentration of this compound among our test animals, even within the same dosage group. What could be the cause, and how can we mitigate this?
-
Answer: High inter-individual variability is a common challenge in pharmacokinetic studies. Several factors could be contributing to this issue:
-
Genetic Polymorphisms in Metabolic Enzymes: Cytochrome P450 enzymes, particularly CYP3A, are responsible for the metabolism of this compound.[1][2] Genetic differences in the expression and activity of these enzymes among animals can lead to variations in its clearance rate.
-
Differences in Gut Microbiota: The gut microbiome can influence the metabolism of orally administered compounds. Variations in the gut flora of individual animals can affect the extent of pre-systemic metabolism.
-
Physiological State of the Animals: Factors such as stress, underlying health conditions, and differences in food and water consumption can alter gastrointestinal motility and blood flow, thereby affecting drug absorption.
Troubleshooting Steps:
-
Animal Selection and Acclimatization: Ensure all animals are from a reputable supplier, of the same age and sex, and are properly acclimatized to the laboratory environment before the study to minimize stress-induced physiological variations.
-
Standardize Feeding and Dosing Times: Administer this compound at the same time each day and standardize the feeding schedule to ensure consistent gastrointestinal conditions.
-
Consider Pre-screening for Metabolic Profiles: If feasible, pre-screening a cohort of animals for baseline metabolic enzyme activity could help in selecting a more homogenous study group.
-
Increase Sample Size: A larger sample size can help to statistically account for inter-individual variations.
-
Issue 2: Low and inconsistent absorption in Caco-2 cell permeability assays.
-
Question: Our Caco-2 cell monolayer assays are showing low apparent permeability (Papp) values for this compound, and the results are not consistent across experiments. How can we improve the reliability of our in vitro absorption model?
-
Answer: Inconsistent results in Caco-2 cell assays can stem from several experimental variables.
-
Cell Monolayer Integrity: The integrity of the Caco-2 cell monolayer is crucial for accurate permeability assessment. Transepithelial electrical resistance (TEER) values should be monitored to ensure the formation of tight junctions.
-
Efflux Transporter Activity: While one study suggests this compound is not a major substrate of P-glycoprotein (P-gp) mediated efflux in Caco-2 cells, other transporters could be involved.[3][4] The expression levels of these transporters can vary between different passages of Caco-2 cells.
-
Compound Solubility and Stability: The solubility of this compound in the assay buffer is critical. Precipitation of the compound can lead to an underestimation of its permeability. Its stability in the buffer over the course of the experiment should also be confirmed.
Troubleshooting Steps:
-
Verify Monolayer Integrity: Regularly measure TEER values before and after the transport experiment. Only use monolayers that meet your laboratory's established TEER criteria. Lucifer yellow permeability can also be used as a marker for paracellular transport.
-
Use Transporter Inhibitors: To investigate the potential role of efflux transporters, conduct co-incubation studies with known inhibitors of P-gp (e.g., verapamil) and other relevant transporters.[4]
-
Assess Compound Solubility and Stability: Determine the solubility of this compound in the transport buffer at the intended concentration. Use a buffer system that ensures its stability throughout the experiment. Analytical verification of the compound concentration at the beginning and end of the experiment is recommended.
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and culture media to ensure reproducible monolayer characteristics.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver and intestines, primarily mediated by Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[1][2] This metabolic process, which mainly involves oxidation, converts the compound into various metabolites before it can reach systemic circulation.[5]
-
Potential P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein found in the intestines and other tissues that can pump drugs back into the intestinal lumen, thereby reducing their absorption.[6] While some research indicates this compound may not be a significant P-gp substrate, its interaction with this transporter can be complex and may contribute to reduced bioavailability in some contexts.[3][4]
Q2: What are the key pharmacokinetic parameters of this compound in rats?
A2: Pharmacokinetic studies in rats have provided the following key parameters for this compound. It is important to note that these values can vary depending on the dosage, formulation, and experimental conditions.
| Parameter | Single Dose (150 mg/kg) | Multiple Doses (150 mg/kg for 12 days) | Single Dose (4 mg/kg) | Single Dose (4 mg/kg in Schisandra extract) |
| Cmax (ng/mL) | 148.27 ± 23.20[7][8] | 229.13 ± 54.77[7][8] | 15.8 ± 3.1[9] | 34.3 ± 16.8[9] |
| Tmax (h) | - | - | 0.51 ± 0.13[9] | 3.83 ± 1.83[9] |
| AUC0–t (h*ng/mL) | 785.77 ± 173.66[7][8] | 1806.48 ± 707.19[7][8] | - | - |
| t1/2 (h) | - | - | 5.3 ± 2.2[9] | 6.5 ± 3.4[9] |
Q3: What strategies can be employed to improve the oral bioavailability of this compound in animal studies?
A3: Several strategies can be investigated to enhance the oral bioavailability of this compound:
-
Co-administration with CYP3A Inhibitors: Since this compound is primarily metabolized by CYP3A enzymes, co-administering it with a known inhibitor of this enzyme system (e.g., ketoconazole) could decrease its first-pass metabolism and increase systemic exposure.
-
Formulation Strategies:
-
Lipid-based Formulations: Incorporating this compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs), can improve its solubility and absorption.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its uptake.
-
-
Use of P-gp Inhibitors: If P-gp efflux is identified as a significant barrier, co-administration with a P-gp inhibitor could improve its absorption. Interestingly, this compound itself has been shown to inhibit P-gp, which may enhance the absorption of other co-administered drugs.[3]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals should be fasted overnight before oral administration.
-
Drug Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer the suspension orally via gavage at the desired dose (e.g., 150 mg/kg).[8]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[9]
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software (e.g., WinNonlin).
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Allow the cells to differentiate for 21-25 days, monitoring the formation of a confluent monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical to basolateral (A-B) transport, add the this compound solution in HBSS to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B-A) transport, add the this compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the receiver compartment at specified time points.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UFLC).[4]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration.
-
The efflux ratio (B-A Papp / A-B Papp) can be calculated to assess the involvement of active efflux.
-
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Caption: Workflow for in vivo pharmacokinetic studies of this compound.
Caption: Metabolic pathway of orally administered this compound.
References
- 1. This compound, a naturally occurring lignan, is a specific probe substrate of human cytochrome P450 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Naturally Occurring Lignan, Is a Specific Probe Substrate of Human Cytochrome P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Schisandra lignans on P-glycoprotein-mediated drug efflux in human intestinal Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of metabolites of this compound in rats by UPLC-Q-TOF-MS/MS based on multiple mass defect filter data acquisition and multiple data processing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic assessment of tacrolimus in combination with this compound in rats [frontiersin.org]
- 8. Pharmacokinetic assessment of tacrolimus in combination with this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound in rat plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS analysis of Deoxyschizandrin.
Welcome to the technical support center for the LC-MS analysis of Deoxyschizandrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the LC-MS analysis of this compound, components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and either suppress or enhance its signal. This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2]
Q2: I am observing ion suppression for this compound. What are the likely causes in a plasma sample?
A2: Ion suppression in plasma samples is often caused by endogenous components such as phospholipids, salts, and proteins that can co-elute with this compound.[1][3] Exogenous compounds like anticoagulants (e.g., heparin) can also contribute to this effect.[4] Given this compound's relatively nonpolar nature, it may have a retention time similar to that of various lipids, increasing the likelihood of co-elution and subsequent ion suppression.
Q3: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?
A3: A post-column infusion experiment is a common method for the qualitative assessment of matrix effects.[2][5][6] This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[2][5][6]
Q4: What is a suitable internal standard for the LC-MS analysis of this compound?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar matrix effects and extraction recovery, thus providing the most accurate correction.[7] If a SIL IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.[7]
Troubleshooting Guides
Issue 1: Poor reproducibility of this compound quantification in different lots of plasma.
This issue often points to variable matrix effects between different sample sources.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment to quantify the matrix effect in multiple lots of plasma.
-
Evaluate Internal Standard: Ensure your internal standard is co-eluting with this compound and effectively compensating for the observed matrix effects. A stable isotope-labeled internal standard is highly recommended.
-
Optimize Sample Preparation: If significant and variable matrix effects are confirmed, enhance your sample cleanup. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Adjust the chromatographic method to better separate this compound from interfering matrix components. This could involve changing the mobile phase composition, gradient profile, or using a different column chemistry.
Issue 2: Low recovery of this compound during sample preparation.
Low recovery can be due to inefficient extraction or analyte loss.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte recovery.
Detailed Steps:
-
Extraction Solvent: this compound is a relatively nonpolar compound.[8][9] Ensure your extraction solvent has an appropriate polarity. For LLE, solvents like ethyl acetate or methyl tert-butyl ether are good starting points. For SPE, a C18 or polymeric reversed-phase sorbent should be effective.
-
Sample pH: The pH of the sample can influence the extraction efficiency of this compound. Although it does not have readily ionizable groups, adjusting the pH might alter the properties of interfering matrix components, indirectly improving recovery.
-
Extraction Technique: For LLE, ensure vigorous mixing and sufficient phase separation time. For SPE, check for breakthrough during loading and ensure the elution solvent is strong enough to desorb this compound from the sorbent.
-
Analyte Stability: Confirm that this compound is not degrading during the extraction process. This can be checked by comparing the response of a standard that has undergone the extraction process with one that has not.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the extract is spiked with the this compound standard to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank plasma is spiked with the this compound standard before extraction.
-
-
Analyze Samples: Inject all samples into the LC-MS system and record the peak area for this compound.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation:
| Sample Set | Description | Mean Peak Area (n=5) |
| Set A | This compound in mobile phase | 1,250,000 |
| Set B | Post-extraction spike in plasma | 875,000 |
| Set C | Pre-extraction spike in plasma | 787,500 |
Calculations:
-
Matrix Effect: (875,000 / 1,250,000) * 100 = 70% (indicating 30% ion suppression)
-
Recovery: (787,500 / 875,000) * 100 = 90%
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
A quick and simple method for removing the bulk of proteins from plasma samples.
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS system.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
A more selective method than PPT, often resulting in cleaner extracts.
Methodology:
-
To 100 µL of plasma sample, add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)
Offers the highest degree of sample cleanup by utilizing specific sorbent chemistries.
Methodology:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with 400 µL of 2% phosphoric acid in water).
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Quantitative Data Summary for Sample Preparation Techniques:
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation | 65% (35% Suppression) | 92% |
| Liquid-Liquid Extraction | 85% (15% Suppression) | 88% |
| Solid-Phase Extraction | 98% (2% Suppression) | 95% |
This table illustrates that while PPT is simple, it may result in significant matrix effects. LLE and SPE provide cleaner extracts with reduced ion suppression. The choice of method will depend on the required sensitivity and accuracy of the assay.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Showing Compound Deoxyschisandrin (FDB029996) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
Refining cell viability assay protocols for Deoxyschizandrin treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to study the effects of Deoxyschizandrin.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound on cell viability?
A1: this compound has been shown to inhibit the proliferation of various cancer cell lines by inducing G0/G1 phase cell cycle arrest and apoptosis.[1][2][3] A key mechanism involves the modulation of the PI3K/Akt signaling pathway.[1][4] In some cancer cells, this compound can increase the production of reactive oxygen species (ROS), leading to the inactivation of the Akt pathway and subsequent growth inhibition.[1][2] It has also been identified as an agonist of the adiponectin receptor 2 (AdipoR2).[5]
Q2: What are the typical IC50 values observed for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. For example, in human ovarian cancer cell lines, IC50 values have been reported as follows:
| Cell Line | IC50 Value (µM) |
| A2780 | 27.81 |
| OVCAR3 | 70.34 |
| SKOV3 | 67.99 |
| Data from a study on human ovarian cancer cells.[1][6] |
In bladder cancer cell lines, this compound has also demonstrated a significant inhibitory effect on cell growth in a dose-dependent manner.[4]
Q3: How do I choose the optimal cell seeding density for my viability assay?
A3: Optimal cell seeding density is crucial for reliable results and should be determined empirically for each cell line.[7][8][9] The goal is to ensure cells are in the logarithmic growth phase during the experiment. A starting point for a 96-well plate can range from 1,000 to 100,000 cells per well.[7] It's recommended to perform a preliminary experiment by plating a range of cell densities and measuring viability at different time points (e.g., 24, 48, 72 hours) to find the density that provides a linear absorbance response.[7][10]
Q4: Can this compound, as a natural compound, interfere with colorimetric assays like MTT or WST-1?
A4: Yes, natural compounds can sometimes interfere with colorimetric assays.[11] Compounds with antioxidant properties may directly reduce the tetrazolium salts (MTT, WST-1), leading to false-positive results (higher apparent viability).[11][12] It is essential to include a "compound-only" control (wells with this compound and the assay reagent but no cells) to assess for any direct chemical reduction of the reagent.[11][13]
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Viability After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Direct reduction of assay reagent by this compound | Run a cell-free control with various concentrations of this compound and the assay reagent (MTT or WST-1). Subtract the background absorbance from your experimental wells.[11][13] |
| Compound precipitation | Visually inspect the wells under a microscope for any precipitate of this compound, especially at higher concentrations. Poor solubility can reduce the effective concentration of the compound.[14][15] Consider using a different solvent or adjusting the final solvent concentration. |
| Suboptimal incubation time | The treatment duration may be too short to induce significant cell death. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment time for your cell line.[14] |
| Cell seeding density too high | A high cell density can mask the cytotoxic effects of the compound. Optimize the cell seeding density as described in the FAQs.[14] |
| Cell line resistance | The cell line you are using may be resistant to the effects of this compound.[14] Consider using a different cell line or a positive control compound known to induce cell death in your chosen line. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent cell settling.[8] |
| Pipetting errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles.[8] |
| Edge effects | The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth.[14] To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data points. |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization buffer and mixing thoroughly. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
WST-1 Cell Viability Assay
The WST-1 assay is a colorimetric assay that is generally more sensitive than the MTT assay and does not require a solubilization step.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.[16]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance between 420 and 480 nm.[16]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[17][18][19]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
Visualizations
Caption: this compound's proposed signaling pathway.
Caption: General workflow for cell viability assays.
Caption: Troubleshooting logic for viability assays.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Technical Support Center: Enhancing Deoxyschizandrin Purification Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of deoxyschizandrin purification by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most efficient chromatography methods for purifying this compound?
A1: High-Speed Counter-Current Chromatography (HSCCC) and Macroporous Resin Chromatography have been demonstrated to be highly efficient methods for the purification of this compound from crude extracts of Schisandra species.[1][2] HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing irreversible sample adsorption.[3] Macroporous resin chromatography is effective for enriching and purifying this compound from large volumes of extract with high recovery rates.[2][4]
Q2: What purity levels can be expected with these advanced chromatography techniques?
A2: With optimized methods, high purity levels of this compound can be achieved. High-Speed Counter-Current Chromatography (HSCCC) has been reported to yield this compound with a purity of over 98%.[5][6] One study achieved a purity of 98.5%.[1]
Q3: How do traditional column chromatography methods compare in terms of efficiency?
A3: Traditional column chromatography methods are often time-consuming, have lower efficiency, and can be complicated to operate for this compound purification.[1] These methods may require multiple steps, leading to lower product recovery.[3]
Q4: Can you provide a starting point for developing an HSCCC method for this compound?
A4: A common starting point is to use a two-phase solvent system. A frequently successful system for this compound is a combination of n-hexane, ethanol, and water.[1] Another effective system uses n-hexane, methanol, and water.[5] The selection of the appropriate solvent system is crucial and is typically optimized by determining the partition coefficient (K) of this compound.
Q5: What is a recommended macroporous resin for this compound purification?
A5: Studies have shown that HPD5000 resin is particularly effective for the enrichment and purification of this compound.[2][7] This resin has demonstrated high adsorption and desorption capacities for this compound.[2]
Troubleshooting Guides
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution/Peak Tailing | Inappropriate solvent system. | Optimize the two-phase solvent system by testing different solvent ratios to achieve an ideal partition coefficient (K value) for this compound, typically between 0.5 and 2.0. |
| Emulsion formation. | Reduce the flow rate or the rotational speed of the centrifuge. Modify the solvent system to reduce interfacial tension. | |
| Low Purity of Collected Fractions | Overlapping peaks. | Adjust the solvent system for better separation. A shallower gradient or isocratic elution might improve resolution. |
| Insufficient separation time. | Increase the run time to allow for better separation of closely eluting compounds. | |
| Loss of Stationary Phase | High mobile phase flow rate. | Reduce the flow rate to a level that maintains a stable stationary phase. A typical flow rate is around 1.0-2.0 mL/min.[1][3] |
| Incorrect rotational speed. | Optimize the rotational speed; a common speed is around 860-950 rpm.[1][3] | |
| No Peaks Detected | Sample precipitation in the system. | Ensure the sample is fully dissolved in the mobile phase or a mixture of the mobile and stationary phases before injection. |
| Detector issue. | Check the detector settings (e.g., wavelength, which is often set at 220 nm or 254 nm for this compound) and ensure the lamp is functioning correctly.[1][3] |
Macroporous Resin Chromatography
| Problem | Possible Cause | Suggested Solution |
| Low Adsorption of this compound | Inappropriate resin type. | Select a resin with suitable polarity and surface area. HPD5000 is a recommended option.[2] |
| Incorrect pH of the sample solution. | Adjust the pH of the sample solution to optimize the interaction between this compound and the resin. | |
| Low Recovery During Elution | Inappropriate elution solvent. | Test different elution solvents and concentrations. For HPD5000 resin, 90% ethanol has been shown to be an effective eluent.[2][8] |
| Insufficient elution volume. | Increase the volume of the elution solvent to ensure complete desorption of this compound from the resin. | |
| Co-elution of Impurities | Non-optimal washing step. | Introduce or optimize a washing step after sample loading to remove weakly bound impurities before eluting the target compound. |
| Elution solvent is too strong. | Use a gradient elution, starting with a weaker solvent to wash out impurities, then increasing the solvent strength to elute this compound. | |
| Column Clogging/High Backpressure | Particulate matter in the crude extract. | Filter the crude extract before loading it onto the column. |
| Resin swelling. | Ensure the resin is properly pre-equilibrated with the loading buffer. |
Experimental Protocols
Protocol 1: this compound Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on a successful one-step separation of this compound from Schisandrae Sphenantherae Fructus.[1]
1. Preparation of Two-Phase Solvent System and Sample:
-
Prepare the solvent system by mixing n-hexane, ethanol, and water at a volume ratio of 6:5:4 (v/v/v).
-
Thoroughly equilibrate the mixture in a separation funnel and separate the two phases.
-
Dissolve the crude petroleum ether extract of Schisandrae Sphenantherae Fructus (e.g., 160 mg) in a mixture of the upper and lower phases (1:1, v/v).
2. HSCCC Operation:
-
Fill the HSCCC column with the upper phase as the stationary phase.
-
Pump the lower phase as the mobile phase at a flow rate of 2.0 mL/min.
-
Set the revolution speed of the apparatus to 860 rpm.
-
Once the system reaches hydrodynamic equilibrium, inject the sample solution.
-
Monitor the effluent by UV detection at 220 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using HPLC.
-
Combine the high-purity fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
Protocol 2: Enrichment and Purification of this compound using Macroporous Resin
This protocol is based on the optimization of this compound purification from Schisandra chinensis extracts using HPD5000 resin.[2][4]
1. Resin Preparation and Column Packing:
-
Pre-treat the HPD5000 macroporous resin by soaking it in ethanol and then washing with deionized water.
-
Pack the resin into a glass column.
2. Adsorption:
-
Load the crude extract of Schisandra chinensis onto the column at a flow rate of approximately 4 bed volumes per hour (BV/h).
-
The optimal adsorption time is around 4 hours.
3. Washing:
-
After loading, wash the column with deionized water to remove unbound impurities.
4. Desorption (Elution):
-
Elute the adsorbed compounds with 90% ethanol at a flow rate of 2 BV/h.
-
Collect the eluate containing this compound.
5. Analysis:
-
Analyze the content of this compound in the eluate by HPLC to determine the purity and recovery. After this process, the purity of this compound can be increased significantly, for instance, from 0.37% to 4.67%.[2]
Data Presentation
Table 1: Comparison of HSCCC Methods for this compound Purification
| Parameter | Method 1 [1] | Method 2 [5] |
| Plant Source | Schisandrae Sphenantherae Fructus | Schisandra chinensis |
| Solvent System | n-hexane-ethanol-water (6:5:4, v/v/v) | n-hexane-methanol-water (35:30:3, v/v/v) |
| Mobile Phase | Lower phase | Lower aqueous phase |
| Flow Rate | 2.0 mL/min | 1.0 mL/min |
| Revolution Speed | 860 rpm | Not specified |
| Detection Wavelength | 220 nm | 254 nm |
| Sample Size | 160 mg crude extract | 100 mg crude extract |
| Yield | 27.1 mg | 8 mg |
| Purity | 98.5% | >98% |
Table 2: Performance of HPD5000 Macroporous Resin for this compound Purification [2]
| Parameter | Value |
| Resin Type | HPD5000 |
| Adsorption Rate | 0.85 mL/min (4 BV/h) |
| Desorption Rate | 0.43 mL/min (2 BV/h) |
| Elution Solvent | 90% Ethanol |
| Initial Purity | 0.37% |
| Final Purity | 4.67% |
| Purity Increase | 12.62-fold |
| Recovery Rate | >80% |
Visualizations
Caption: HSCCC Purification Workflow for this compound.
Caption: Macroporous Resin Purification Workflow for this compound.
Caption: General Troubleshooting Logic for Chromatography.
References
- 1. Preparative separation and purification of this compound from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrichment and purification of this compound and γ-schizandrin from the extract of Schisandra chinensis fruit by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tautobiotech.com [tautobiotech.com]
- 4. Enrichment and Purification of this compound and γ-Schizandrin from the Extract of Schisandra chinensis Fruit by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative separation and purification of deoxyschisandrin and γ-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography [periodicos.capes.gov.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Strategies to prevent degradation of Deoxyschizandrin during sample preparation.
Welcome to the Technical Support Center for Deoxyschizandrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: this compound, a dibenzocyclooctadiene lignan, is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: Both highly acidic and alkaline conditions can promote the degradation of lignans. While some lignans are relatively stable at neutral pH, deviations can lead to hydrolysis or other degradative reactions[1][2][3][4].
-
Temperature: Elevated temperatures, especially above 100°C, can accelerate the degradation of lignans, although many are relatively heat-stable at moderate temperatures[5].
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, leading to the degradation of photosensitive compounds like some lignans[6][7][8].
-
Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), oxidizing agents, or metal ions[1][9].
Q2: What are the visible signs of this compound degradation in my sample?
A2: Visual inspection of your sample can sometimes provide initial clues of degradation. These may include:
-
A change in the color of the solution, often to a yellowish or brownish hue, can indicate the formation of degradation products.
-
The appearance of precipitates may suggest the formation of insoluble degradation products.
-
However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical techniques like HPLC to accurately assess the stability of this compound.
Q3: How can I minimize the degradation of this compound during solvent extraction?
A3: The choice of extraction solvent and the extraction conditions are critical for minimizing degradation.
-
Solvent Selection: Use high-purity solvents to avoid contaminants that could catalyze degradation. For lignans, hydroalcoholic solvents like 70-80% ethanol are often effective[1]. The optimal solvent system should be determined based on extraction efficiency and the stability of this compound.
-
Temperature Control: Perform extractions at room temperature or below, if possible. If heating is necessary to improve extraction efficiency, use the lowest effective temperature for the shortest duration[1].
-
Inert Atmosphere: To prevent oxidation, consider degassing solvents before use and performing extractions under an inert atmosphere, such as nitrogen or argon[1][10].
-
Addition of Antioxidants: The use of antioxidants in the extraction solvent can be beneficial. Ascorbic acid (vitamin C) or butylated hydroxytoluene (BHT) at a concentration of around 0.1% (w/v) can help to prevent oxidative degradation[1][10][11].
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in the final extract. | Inefficient extraction. | Optimize the extraction solvent, solid-to-solvent ratio, and extraction time. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) at controlled temperatures to improve efficiency[1]. |
| Degradation during extraction. | Follow the preventative measures outlined in this guide, such as using an inert atmosphere, controlling temperature, and adding antioxidants to the extraction solvent[1][10]. | |
| Appearance of unexpected peaks in the HPLC chromatogram. | Formation of degradation products. | Review the sample preparation workflow for potential exposure to harsh conditions (extreme pH, high temperature, light). Analyze a freshly prepared standard of this compound to confirm its retention time and purity. |
| Isomerization. | Photoisomerization can occur upon exposure to light. Protect samples from light at all stages of the experiment by using amber vials or wrapping containers in aluminum foil[8]. | |
| Inconsistent analytical results between replicate samples. | Incomplete dissolution of this compound. | Ensure complete dissolution of the solid compound and any extracted residues. Gentle warming and sonication may be necessary. Always visually inspect for any undissolved particles. |
| Degradation after sample preparation. | Analyze samples as soon as possible after preparation. If storage is necessary, store extracts at low temperatures (-20°C or below) in airtight, light-proof containers[1]. |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Storing this compound
To ensure the integrity of your this compound samples, follow these best practices for handling and storage:
-
Solid Compound:
-
Store solid this compound in a tightly sealed container in a desiccator at -20°C or below, protected from light.
-
Before opening, allow the container to warm to room temperature to prevent condensation.
-
-
Stock Solutions:
-
Prepare stock solutions in a suitable high-purity solvent (e.g., methanol, ethanol, or DMSO).
-
Store stock solutions in amber glass vials with PTFE-lined caps at -20°C or -80°C for long-term storage[12].
-
For frequent use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Before use, bring the solution to room temperature and vortex to ensure homogeneity[12].
-
Protocol 2: Stability-Indicating HPLC Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate this compound from its potential degradation products. The following is a general starting point for method development, which should be optimized and validated for your specific application.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[5] |
| Mobile Phase | A gradient of water (A) and methanol or acetonitrile (B). A typical gradient might start at 50-60% B and increase to 90-100% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at approximately 220 nm or 254 nm[5] |
| Injection Volume | 10-20 µL |
Method Validation: The stability-indicating nature of the method must be confirmed through forced degradation studies, where this compound is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method should demonstrate the ability to resolve the intact drug from all resulting degradation products[13][14].
Data Presentation
Table 1: General Stability of Lignans under Different Conditions
This table summarizes the general stability of lignans based on available literature. Specific stability data for this compound may vary.
| Condition | General Stability of Lignans | Recommendations for this compound |
| Acidic pH | Susceptible to hydrolysis and degradation[1][5]. | Maintain a pH between 4 and 6 during extraction and in solution[1]. Avoid strong acids. |
| Alkaline pH | Susceptible to degradation[2][4]. | Avoid strongly alkaline conditions. Buffer solutions to a neutral or slightly acidic pH. |
| Elevated Temperature | Generally stable below 100°C, but degradation increases with higher temperatures[5]. | Use the lowest effective temperature for extraction and processing. Avoid prolonged heating. |
| Light Exposure | Some lignans are photosensitive and can undergo isomerization or degradation[8]. | Protect samples from light at all times by using amber glassware or aluminum foil. |
| Oxidative Stress | Susceptible to oxidation[1]. | Work under an inert atmosphere and consider adding antioxidants like ascorbic acid or BHT to solvents[10]. |
Visualizations
Diagram 1: General Workflow for this compound Sample Preparation to Minimize Degradation
Caption: Workflow to minimize this compound degradation.
Diagram 2: Key Factors Leading to this compound Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of 40 selected pharmaceuticals by UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. q1scientific.com [q1scientific.com]
- 9. Deoxyschisandrin inhibits H2O2-induced apoptotic cell death in intestinal epithelial cells through nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fagronacademy.us [fagronacademy.us]
- 12. benchchem.com [benchchem.com]
- 13. questjournals.org [questjournals.org]
- 14. ijpsm.com [ijpsm.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Deoxyschizandrin and Schisandrin B
Deoxyschizandrin (also known as Schisandrin A) and Schisandrin B are two of the most prominent dibenzocyclooctadiene lignans isolated from the fruit of Schisandra chinensis. Both compounds have garnered significant attention from the scientific community for their diverse pharmacological activities. This guide provides a detailed comparative analysis of their bioactivities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these natural products.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the anticancer and pharmacokinetic properties of this compound and Schisandrin B.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Cell Line | Cancer Type | This compound (µM) | Schisandrin B (µM) | Reference |
| A2780 | Ovarian Cancer | 27.81 ± 3.44 | > 100 | [1] |
| OVCAR3 | Ovarian Cancer | 70.34 ± 5.12 | > 100 | [1] |
| SKOV3 | Ovarian Cancer | 67.99 ± 6.21 | > 100 | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a more potent compound.
Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound | Schisandrin B |
| Dose | 4 mg/kg | 10, 20, 40 mg/kg |
| Cmax (Maximum Plasma Concentration) | 15.8 ± 3.1 ng/mL | Shows gender differences |
| Tmax (Time to Reach Cmax) | 0.51 ± 0.13 h | - |
| t1/2 (Half-life) | 5.3 ± 2.2 h | - |
| AUC (Area Under the Curve) | - | Shows gender differences |
| Absolute Bioavailability | - | ~55.0% (female), ~19.3% (male) |
References: this compound[2], Schisandrin B[3]. Note: Direct comparison is challenging due to different experimental setups. Cmax for this compound was also reported to increase from 148.27 ± 23.20 to 229.13 ± 54.77 ng/mL after multiple administrations[4].
Comparative Bioactivity Profile
Antioxidant and Anti-inflammatory Activity
Both this compound and Schisandrin B exhibit significant antioxidant and anti-inflammatory properties, although they appear to act through different mechanisms. A direct comparison of their radical scavenging activity through assays like DPPH and ABTS has shown that the antioxidant capacity of Schisandra chinensis is often attributed more significantly to other lignans like schisandrol A, schisandrol B, and schisandrin B, while this compound has shown a negative correlation with antioxidant activity in some studies.
A study directly comparing their anti-inflammatory actions in LPS-stimulated macrophages revealed that this compound more potently inhibited the pro-inflammatory c-Jun N-terminal kinases/p38 kinase/nuclear factor-κB signaling pathway. This was associated with a greater decrease in cellular reduced glutathione (GSH) levels. In contrast, Schisandrin B uniquely activated the nuclear factor (erythroid-derived 2)-like factor 2 (Nrf2) and induced the expression of the antioxidant protein thioredoxin (TRX).
Furthermore, in a study on human keratinocytes, both this compound and Schisandrin B were shown to effectively protect the cells from UVB-induced damage by reducing the production of reactive oxygen species (ROS) and preventing apoptosis.[5][6]
Hepatoprotective Activity
Both lignans are well-regarded for their hepatoprotective effects. Schisandrin B has been shown to protect liver cells from damage induced by toxins like D-galactosamine (D-GalN) by inhibiting apoptosis and oxidative stress.[7] It has also been found to mitigate hepatic steatosis by promoting fatty acid oxidation through the activation of the AMPK/mTOR signaling pathway. The hepatoprotective action of Schisandrin B is also linked to its ability to enhance the mitochondrial glutathione status and induce heat shock proteins.[8][9]
Signaling Pathways
The differential bioactivities of this compound and Schisandrin B can be attributed to their distinct interactions with cellular signaling pathways.
This compound Signaling Pathway
This compound has been shown to exert its anticancer effects by targeting the PI3K/Akt signaling pathway. By inhibiting this pathway, it can induce G0/G1 phase cell cycle arrest in cancer cells.
This compound-mediated inhibition of the PI3K/Akt pathway.
Schisandrin B Signaling Pathway
Schisandrin B demonstrates a broader range of signaling interactions. Its antioxidant and anti-inflammatory effects are largely mediated through the activation of the Nrf2 pathway. For its hepatoprotective effects against fatty liver, it utilizes the AMPK/mTOR pathway to induce autophagy. Additionally, it has been shown to modulate the Wnt/β-catenin pathway in melanoma cells.
Key signaling pathways modulated by Schisandrin B.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A2780, OVCAR3, SKOV3) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound or Schisandrin B and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated from the dose-response curve.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Culture and Treatment: HaCaT cells are cultured on coverslips and pre-treated with 100 µM of this compound or Schisandrin B for 24 hours, followed by exposure to UVB radiation.
-
DCFH-DA Staining: After UVB exposure, the cells are washed with PBS and incubated with 10 µM of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Imaging: The cells are washed again with PBS to remove excess probe and immediately observed under a fluorescence microscope. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is quantified.
Experimental Workflow for In Vivo Hepatoprotective Studies
A typical workflow for evaluating hepatoprotective agents in vivo.
Conclusion
This compound and Schisandrin B, while structurally similar, exhibit distinct bioactivity profiles. The available data suggests that this compound is a more potent anticancer agent in ovarian cancer cell lines, primarily through the inhibition of the PI3K/Akt pathway. Schisandrin B, on the other hand, appears to be a more versatile modulator of cellular defense mechanisms, with significant activity in activating the Nrf2 antioxidant response and regulating metabolic pathways such as AMPK/mTOR for hepatoprotection.
The choice between these two lignans for further research and development would depend on the specific therapeutic target. Further head-to-head comparative studies, particularly those providing quantitative measures of their antioxidant and hepatoprotective effects, are warranted to fully elucidate their therapeutic potential.
References
- 1. Comparative pharmacokinetics and tissue distribution of schisandrin, deoxyschisandrin and schisandrin B in rats after combining acupuncture and herb medicine (schisandra chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in rat plasma by LC-MS [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of pharmacokinetics, tissue distribution and excretion of schisandrin B in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic assessment of tacrolimus in combination with this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protecting Effect of Deoxyschisandrin and Schisandrin B on HaCaT Cells against UVB-Induced Damage | PLOS One [journals.plos.org]
- 6. The Protecting Effect of Deoxyschisandrin and Schisandrin B on HaCaT Cells against UVB-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective action of schisandrin B against carbon tetrachloride toxicity was mediated by both enhancement of mitochondrial glutathione status and induction of heat shock proteins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-cancer effects of Deoxyschizandrin in different cell lines.
A Comparative Guide to the Anti-Cancer Effects of Deoxyschizandrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of this compound across various cancer cell lines, supported by available experimental data. The information is compiled from multiple studies to offer a comprehensive overview of its efficacy and mechanisms of action.
Introduction
This compound, a lignan isolated from the fruit of Schisandra chinensis, has demonstrated a range of biological activities, including anti-cancer properties. This document summarizes the current understanding of its effects on different cancer cell lines, focusing on cell viability, cell cycle progression, and apoptosis.
Quantitative Data Summary
The following tables summarize the cytotoxic effects and impact on cell cycle distribution of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Ovarian Cancer | A2780 | 27.81 | [1] |
| OVCAR3 | 70.34 | ||
| SKOV3 | 67.99 | ||
| Bladder Cancer | HT1376 | Inhibits proliferation in a dose-dependent manner | [2][3] |
| J82 | Inhibits proliferation in a dose-dependent manner | [2][3] | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Data not available for this compound. Related compound Schisandrin B shows dose-dependent inhibition. | [4] |
| H1975 | Data not available |
Note: Specific IC50 values for this compound in HT1376, J82, A549, and H1975 cell lines were not available in the reviewed literature. Studies on bladder cancer cell lines demonstrated a significant inhibitory effect on cell growth in a dose-dependent manner[2][3].
Table 2: Effect of this compound on Cell Cycle Distribution in A2780 Ovarian Cancer Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Control | 58.3 | 28.4 | 13.3 | |
| This compound (15 µM) | 65.7 | 23.1 | 11.2 | |
| This compound (30 µM) | 72.4 | 18.5 | 9.1 | |
| This compound (60 µM) | 78.1 | 14.2 | 7.7 |
Data presented is for a 48-hour treatment period.
Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of key cellular processes, primarily by inducing cell cycle arrest and apoptosis via specific signaling pathways.
Cell Cycle Arrest
In ovarian cancer cells, this compound has been shown to induce G0/G1 phase cell cycle arrest. This is achieved by downregulating the expression of Cyclin E, a critical protein for the G1 to S phase transition.
Apoptosis
Studies have indicated that this compound promotes apoptosis, or programmed cell death, in bladder cancer cells[3]. While the precise quantitative rates of apoptosis are not consistently reported across all cell lines, the mechanism involves the activation of apoptotic pathways.
Signaling Pathways
The anti-cancer activity of this compound is linked to its ability to modulate intracellular signaling cascades.
-
PI3K/Akt Pathway: In bladder cancer cells, this compound has been found to inhibit the PI3K/Akt signaling pathway by downregulating the expression of Arachidonate 5-lipoxygenase (ALOX5)[2]. The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to decreased cancer cell growth.
-
Reactive Oxygen Species (ROS) Production: In ovarian cancer cells, this compound treatment leads to an increase in intracellular ROS levels. This elevation in ROS contributes to the inhibition of the Akt pathway and subsequent cell growth inhibition.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the signaling pathways affected by this compound.
Experimental Workflow
Caption: A generalized workflow for investigating the anti-cancer effects of this compound.
Signaling Pathway in Bladder Cancer
Caption: this compound inhibits bladder cancer cell proliferation by targeting the ALOX5/PI3K/Akt pathway.
Signaling Pathway in Ovarian Cancer
Caption: this compound induces G0/G1 arrest in ovarian cancer cells via ROS production and Akt/Cyclin E inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a blank control (medium only).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Flow Cytometry for Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured by detecting the fluorescence of PI.
-
-
Data Analysis:
-
The resulting histogram of DNA content is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound demonstrates significant anti-cancer effects in ovarian and bladder cancer cell lines by inhibiting cell proliferation and inducing cell cycle arrest. Its mechanism of action involves the modulation of the PI3K/Akt signaling pathway and the induction of oxidative stress. Further research is warranted to determine its efficacy in other cancer types, such as NSCLC, and to establish a more comprehensive quantitative profile of its apoptotic effects. The provided protocols offer a standardized approach for researchers to validate and expand upon these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyschizandrin vs. Other Lignans: A Comparative Analysis of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antioxidant capacity of deoxyschizandrin in comparison to other notable lignans, supported by experimental data and detailed methodologies.
Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention for their broad spectrum of biological activities, particularly their antioxidant effects. Among these, this compound, a major bioactive lignan isolated from the fruits of Schisandra chinensis, has demonstrated considerable therapeutic potential. This guide provides an objective comparison of the antioxidant potential of this compound against other well-known lignans, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of lignans is frequently evaluated using in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 values for this compound and other lignans from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Lignan | Assay | IC50 Value (µg/mL) | Source |
| This compound | DPPH | Weak activity | [1] |
| Schisandrin B | DPPH | Similar to Vitamin C | [2] |
| Gomisin A | - | - | - |
| Schisandrin | - | - | - |
| Nordihydroguaiaretic acid | DPPH | 6.60 | [2] |
| (-)-Secoisolariciresinol | ABTS•+ | 12.25 | [2] |
| α-(-)-Conidendrin | ABTS•+ | 13.35 | [2] |
| Enterodiol | ABTS•+ | 13.38 | [2] |
| Enterolactone | ABTS•+ | 14.15 | [2] |
| Trolox (Standard) | DPPH | ~8 - 15 | [3] |
| Ascorbic Acid (Standard) | - | - | - |
Note: A comprehensive dataset for a direct comparison of all listed lignans under identical experimental conditions is not available in the current literature. The data presented is compiled from multiple sources and serves as a reference for relative antioxidant potential.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are essential. The following are methodologies for the two most commonly cited assays for evaluating the antioxidant potential of lignans.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[4]
-
Preparation of Test Samples: The lignan to be tested is dissolved in the same solvent as the DPPH solution to create a stock solution. A series of dilutions are then prepared from the stock solution to obtain a range of concentrations.[3]
-
Reaction Mixture: In a microplate well or a cuvette, a defined volume of the DPPH working solution is mixed with a specific volume of the test sample at different concentrations.[4][5]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.[4][5]
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at the characteristic wavelength of DPPH, which is approximately 517 nm, using a spectrophotometer or a microplate reader.[4][5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains the solvent instead of the test sample.[3]
-
Determination of IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the lignan. The concentration that results in 50% scavenging of the DPPH radical is the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6][7]
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.700 at 734 nm.[8]
-
Preparation of Test Samples: The lignan to be tested is dissolved in a suitable solvent, and a series of dilutions are prepared.
-
Reaction Mixture: A small volume of the test sample at various concentrations is added to a specific volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).[6]
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 734 nm.[6]
-
Calculation of Scavenging Activity and IC50 Value: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
Signaling Pathways and Mechanistic Insights
The antioxidant effects of lignans are not solely attributed to direct radical scavenging. Many lignans, including this compound and schisandrin B, exert their protective effects by modulating intracellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10]
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain lignans, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[9][11]
The activation of the Nrf2 pathway by lignans represents a significant indirect antioxidant mechanism, enhancing the cell's intrinsic capacity to combat oxidative stress.
Caption: Nrf2 Signaling Pathway Activated by Lignans.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antioxidant activity of lignans using in vitro radical scavenging assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Deoxyschizandrin
For researchers, scientists, and drug development professionals, the precise and efficient quantification of active pharmaceutical ingredients is paramount. Deoxyschizandrin, a key bioactive lignan from Schisandra chinensis, necessitates robust analytical methods for its determination in raw materials and finished products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by illustrative experimental data and detailed protocols.
The transition from traditional HPLC to UPLC represents a significant technological advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity.[1][2][3] UPLC systems utilize columns with sub-2 µm particles, which, when coupled with instrumentation designed to handle higher backpressures, leads to more efficient separations.[3][4] This guide will explore the cross-validation of these two powerful techniques for this compound analysis, providing a clear rationale for method selection and optimization.
Comparative Performance: HPLC vs. UPLC for this compound Analysis
The primary advantages of UPLC over HPLC for the analysis of this compound are a significant reduction in analysis time and solvent consumption, along with enhanced sensitivity and resolution. A summary of the expected performance parameters is presented below.
| Parameter | HPLC | UPLC | Justification |
| Run Time (min) | ~15 | ~5 | UPLC's higher efficiency and flow rates allow for faster separations without compromising resolution.[1] |
| Resolution (Rs) | > 2.0 | > 2.5 | The smaller particle size in UPLC columns leads to sharper peaks and better separation of analytes from potential interferences.[2] |
| Theoretical Plates (N) | ~12,000 | ~30,000 | UPLC columns generate significantly more theoretical plates, indicating higher column efficiency. |
| System Backpressure (psi) | ~1,500 | ~9,000 | The use of sub-2 µm particles in UPLC columns results in higher system backpressure, requiring specialized instrumentation.[1] |
| Solvent Consumption per Run (mL) | ~15 | ~2.5 | Shorter run times and lower flow rates in UPLC methods lead to a substantial reduction in solvent usage.[1][4] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and a transferred UPLC method are provided below.
Sample Preparation
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: For the analysis of this compound in a sample matrix, an appropriate extraction method should be developed and validated. The final extract should be dissolved in methanol.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[5]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of methanol and water (84:16, v/v).[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 220 nm.[6]
Ultra-Performance Liquid Chromatography (UPLC) Method
This UPLC method is a direct transfer from the established HPLC method, aiming for a significantly faster analysis time while maintaining or improving separation performance.
-
Instrument: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.[5]
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.[5]
-
Mobile Phase: A mixture of methanol and water (84:16, v/v).[7]
-
Flow Rate: 0.4 mL/min (scaled from the HPLC method).
-
Injection Volume: 2 µL.[8]
-
Column Temperature: 35 °C.[8]
-
Detection Wavelength: 220 nm.
Method Validation Summary
A summary of the typical validation parameters for the HPLC and UPLC methods for this compound analysis is presented below. The acceptance criteria are based on general pharmaceutical industry guidelines.[9][10][11]
| Validation Parameter | HPLC | UPLC | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.995[9] |
| Precision (RSD%) | < 2.0% | < 1.5% | RSD ≤ 2% for assay.[9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Within 98–102% of nominal for assay.[9] |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.03 | Signal-to-noise ratio ≥ 3:1.[9] |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.3 | ~0.1 | Signal-to-noise ratio ≥ 10:1.[9] |
Visualizing the Workflow and Comparison
Caption: Workflow for transferring and cross-validating an HPLC method to a UPLC system.
Caption: Key performance parameter comparison between HPLC and UPLC for this compound analysis.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of this compound clearly demonstrates the superiority of UPLC technology for this application. The UPLC method offers a significant reduction in analysis time and solvent consumption, leading to increased sample throughput and reduced operational costs.[1][4] Furthermore, the enhanced resolution and sensitivity of the UPLC method can provide more accurate and reliable data, which is crucial in a drug development and quality control setting. While the initial investment in UPLC instrumentation is higher, the long-term benefits of improved efficiency and data quality justify the transition from HPLC for the analysis of this compound.[2]
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparative separation and purification of this compound from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of this compound in rat plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Deoxyschizandrin: A Comparative Analysis of In Vivo and In Vitro Efficacy
A comprehensive guide for researchers and drug development professionals on the anti-cancer properties of Deoxyschizandrin, detailing its performance in preclinical models and the underlying molecular mechanisms.
This compound, a lignan isolated from the fruit of Schisandra chinensis, has demonstrated notable anti-tumor effects in both laboratory settings (in vitro) and living organisms (in vivo). This guide provides a comparative overview of its efficacy, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data from key studies, offering a direct comparison of this compound's effects on cancer cells in controlled laboratory environments versus its impact on tumor growth in animal models.
Table 1: In Vitro Efficacy of this compound on Bladder Cancer Cells
| Assay Type | Cell Line(s) | Concentration Range (µmol/L) | Time Point(s) | Key Findings |
| Cell Proliferation (CCK-8 Assay) | HT1376, J82 | 0.5, 5, 10, 50, 100 | 24h, 48h, 72h | Dose- and time-dependent inhibition of cell growth.[1] |
| Cell Migration (Wound Healing Assay) | HT1376, J82 | 0.5, 5, 10 | 48h | Significant reduction in the migration ability of cancer cells.[1] |
| Cell Invasion (Transwell Assay) | HT1376, J82 | 0.5, 5, 10 | 48h | Significant decrease in the invasive capacity of cancer cells.[1] |
Table 2: In Vivo Efficacy of this compound in a Bladder Cancer Xenograft Model
| Animal Model | Cancer Cell Line | Treatment Dose | Administration Route | Study Duration | Key Findings |
| BALB/c Nude Mice | HT1376, J82 | 25 mg/kg | Intraperitoneal injection | 4 weeks | Significant reduction in tumor volume compared to the control group.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Experimental Protocols
1. Cell Culture: Human bladder cancer cell lines (HT1376 and J82) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]
2. Cell Proliferation Assay (CCK-8):
-
Cells were seeded in 96-well plates at a density of 2 × 10⁴ cells/mL.
-
After 12 hours of incubation, cells were treated with this compound at concentrations of 0.5, 5, 10, 50, and 100 µmol/L for 24, 48, and 72 hours.
-
Following treatment, 10 µL of CCK-8 reagent was added to each well, and the plates were incubated for an additional 2 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[1]
3. Cell Migration Assay (Wound Healing):
-
Cells were seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer.
-
The cells were then treated with this compound (0.5, 5, and 10 µmol/L) for 48 hours.
-
The closure of the wound was observed and photographed at different time points to assess cell migration.[1]
4. Cell Invasion Assay (Transwell):
-
The upper chambers of Transwell inserts were coated with Matrigel.
-
Cells (1 × 10⁵) were seeded into the upper chambers in serum-free medium, with or without this compound (0.5, 5, and 10 µmol/L).
-
The lower chambers were filled with medium containing 10% FBS as a chemoattractant.
-
After 48 hours, non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.[1]
5. Western Blot Analysis:
-
Cells were treated with this compound for the indicated times and concentrations.
-
Total protein was extracted using RIPA lysis buffer.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against ALOX5, p-PI3K, p-AKT, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an ECL detection system.[1]
In Vivo Experimental Protocol
1. Animal Model:
-
Female BALB/c nude mice (4-6 weeks old) were used for the study.
-
All animal procedures were approved by the Institutional Animal Care and Use Committee.[1]
2. Xenograft Tumor Model:
-
A suspension of HT1376 or J82 cells (1 × 10⁷ cells in 0.2 mL of serum-free medium) was injected subcutaneously into the upper back of each mouse.[1]
3. Treatment Regimen:
-
Once the tumors reached a palpable size, the mice were randomly divided into treatment and control groups.
-
The treatment group received intraperitoneal injections of this compound (25 mg/kg) daily.
-
The control group received injections of the vehicle (e.g., PBS).[1]
4. Tumor Growth Monitoring:
-
Tumor volume was measured every 7 days for 4 weeks using a caliper.
-
The tumor volume was calculated using the formula: Volume = 1/2 × Length × Width².[1]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the action of this compound.
Caption: this compound's proposed mechanism of action.
References
Stereochemistry Dictates Biological Potency of Deoxyschizandrin: A Comparative Analysis
The spatial arrangement of atoms in the chiral molecule Deoxyschizandrin, a lignan found in Schisandra chinensis, significantly influences its biological activity. This guide provides a comparative analysis of this compound's stereoisomers, revealing that the molecule's "handedness" is a critical determinant of its therapeutic potential, particularly in cancer cell cytotoxicity and neuroprotection. This analysis is supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, like many natural products, exists as stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional orientations. These isomers, often enantiomers (non-superimposable mirror images), can interact differently with the chiral environment of biological systems, such as enzymes and receptors, leading to varied pharmacological effects.
Comparative Biological Activity of this compound Stereoisomers
Emerging research indicates that the individual stereoisomers of this compound possess distinct bioactivities. While comprehensive comparative studies across a wide range of biological targets are still developing, available data highlights significant differences in their effects on cancer cells.
| Compound/Isomer | Biological Activity | Assay System | Potency (IC₅₀) |
| (±)-Deoxyschizandrin | Cytotoxicity | A2780 human ovarian cancer cells | 27.81 µM |
| (+)-Deoxyschizandrin | P-glycoprotein (P-gp) Inhibition | K562/ADR cells | 4.9 ± 0.5 µM |
| (-)-Deoxyschizandrin | P-glycoprotein (P-gp) Inhibition | K562/ADR cells | 14.1 ± 1.8 µM |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that (+)-Deoxyschizandrin is a more potent inhibitor of P-glycoprotein (P-gp) than its (-)-enantiomer. P-gp is a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. The stronger inhibition by the (+)-enantiomer suggests its potential as an adjuvant in cancer therapy to overcome this resistance.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The differential activity of its stereoisomers likely stems from their varied ability to interact with components of these pathways.
One of the primary pathways affected is the PI3K/Akt signaling cascade, which is crucial for cell growth and survival. This compound has been shown to inhibit the phosphorylation of Akt, a key protein in this pathway, leading to the induction of cell cycle arrest in cancer cells.[1]
Another critical pathway modulated by this compound is the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory mediators.
Experimental Protocols
To facilitate further research and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound stereoisomers on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A2780) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound isomers for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
P-glycoprotein (P-gp) Inhibition Assay
This assay measures the ability of this compound stereoisomers to inhibit the P-gp efflux pump in multidrug-resistant cancer cells.
-
Cell Culture: Culture P-gp overexpressing cells (e.g., K562/ADR) in appropriate media.
-
Compound Incubation: Pre-incubate the cells with different concentrations of this compound isomers for 1 hour.
-
Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123) and incubate for another 90 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Increased intracellular fluorescence indicates P-gp inhibition. Calculate the IC₅₀ value based on the fluorescence intensity.
Conclusion
The stereochemistry of this compound is a pivotal factor in its biological function. The available evidence strongly suggests that different stereoisomers exhibit varying potencies, with (+)-Deoxyschizandrin showing particular promise as a P-glycoprotein inhibitor for overcoming multidrug resistance in cancer. Further research focusing on the direct comparison of a wider range of this compound stereoisomers in various biological systems is essential to fully elucidate their therapeutic potential and to guide the development of more effective and selective drugs. The provided experimental protocols serve as a foundation for researchers to conduct these critical investigations.
References
Validating Deoxyschizandrin's Role in the PI3K/AKT Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deoxyschizandrin's performance in modulating the PI3K/AKT signaling pathway against other established inhibitors. Experimental data is presented to support the validation of this compound's mechanism of action, offering a resource for researchers investigating novel therapeutic agents targeting this critical cellular pathway.
This compound and the PI3K/AKT Signaling Pathway
This compound, a lignan isolated from Schisandra chinensis, has demonstrated various biological activities, including anti-cancer effects.[1][2] Recent studies have elucidated that one of the key mechanisms underlying its anti-tumor properties is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][3] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
This compound has been shown to inhibit the proliferation of cancer cells and reduce the phosphorylation of key proteins in the PI3K/AKT pathway, namely PI3K and AKT.[1][3] This inhibitory action disrupts the downstream signaling cascade that promotes cancer cell growth and survival. One study suggests that this effect may be mediated by the regulation of Arachidonate 5-lipoxygenase (ALOX5).[1]
Comparative Analysis of PI3K/AKT Pathway Inhibitors
To contextualize the efficacy of this compound, this section compares its performance with three other well-characterized PI3K/AKT pathway inhibitors: Gedatolisib, Alpelisib, and Idelalisib.
Data Presentation
The following tables summarize the available quantitative data for this compound and the selected alternative inhibitors.
Table 1: Cell Viability IC50 Values of this compound in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A2780 | Ovarian Cancer | 27.81 |
| OVCAR3 | Ovarian Cancer | 70.34 | |
| SKOV3 | Ovarian Cancer | 67.99 | |
| HT1376 | Bladder Cancer | Dose-dependent inhibition observed | |
| J82 | Bladder Cancer | Dose-dependent inhibition observed |
Data for bladder cancer cells indicates a significant dose-dependent inhibition of cell proliferation, though specific IC50 values were not provided in the cited literature.[3]
Table 2: Comparative IC50 Values of PI3K/AKT Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line Examples (IC50) |
| This compound | PI3K/AKT pathway (indirect) | Not available for direct enzyme inhibition | A2780 (27,810 nM), OVCAR3 (70,340 nM), SKOV3 (67,990 nM) |
| Gedatolisib | PI3Kα, PI3Kγ, mTOR | 0.4 (PI3Kα), 5.4 (PI3Kγ), 1.6 (mTOR) | MDA-361 (4.0 nM), PC3-MM2 (13.1 nM) |
| Alpelisib | PI3Kα | 5 | SKBR-3 (710 nM), SKBR-3-PR (1,570 nM) |
| Idelalisib | PI3Kδ | 2.5 | SU-DHL-5 (100-1000 nM), KARPAS-422 (100-1000 nM) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the role of the PI3K/AKT pathway in this compound's mechanism.
Western Blot Analysis for Phosphorylated AKT (p-AKT)
This protocol is for determining the levels of phosphorylated AKT, a key indicator of PI3K/AKT pathway activation.
1. Cell Culture and Treatment:
-
Culture human ovarian cancer cells (e.g., A2780) or bladder cancer cells (e.g., HT1376, J82) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified time (e.g., 24 or 48 hours).
2. Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the image using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT and a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cancer cells (e.g., A2780, HT1376) in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and control compounds for a predetermined period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
3. MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: PI3K/AKT signaling pathway and the proposed inhibitory action of this compound.
Caption: Workflow for validating and comparing this compound's PI3K/AKT pathway inhibition.
References
Deoxyschizandrin Pharmacokinetics: A Comparative Analysis in Male and Female Rat Models
Deoxyschizandrin, a primary bioactive lignan found in the fruit of Schisandra chinensis, is the subject of growing interest for its potential therapeutic applications. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This guide provides a comparative overview of the pharmacokinetics of this compound in male and female rat models, supported by experimental data.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound were determined in male and female Sprague-Dawley rats following a single oral administration of a Schisandra chinensis extract. The data reveals significant gender-related differences in the disposition of the compound.
| Pharmacokinetic Parameter | Male Rats | Female Rats |
| Cmax (ng/mL) | 23.5 ± 8.7 | 123.6 ± 35.4 |
| Tmax (h) | 0.5 | 2.0 |
| AUC0-t (ng·h/mL) | 89.7 ± 25.1 | 1589.6 ± 389.2 |
| t1/2 (h) | 2.8 ± 0.9 | 8.3 ± 1.5 |
Data represents mean ± standard deviation.
Experimental Protocols
The presented data was obtained through a study utilizing the following methodology:
Animal Models: The study used adult male and female Sprague-Dawley rats.
Dosing: A single dose of Schisandra chinensis extract was administered orally to the rats.
Sample Collection: Blood samples were collected from the rats at various time points post-administration to characterize the plasma concentration-time profile of this compound.
Analytical Method: The concentration of this compound in the plasma samples was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of the analyte in a complex biological matrix.
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), the area under the plasma concentration-time curve from time zero to the last measurable time point (AUC0-t), and the terminal half-life (t1/2).
Mandatory Visualization
Caption: Experimental workflow for a comparative pharmacokinetic study.
A head-to-head comparison of Deoxyschizandrin and Gomisin A's hepatoprotective effects.
A detailed analysis for researchers and drug development professionals on the liver-protective capabilities of two prominent lignans from Schisandra chinensis.
Deoxyschizandrin and Gomisin A, two bioactive lignans isolated from the fruit of Schisandra chinensis, have demonstrated significant hepatoprotective properties. This guide provides a comprehensive, data-driven comparison of their effects, drawing from experimental studies to elucidate their mechanisms of action and relative potencies in mitigating liver injury. The information is intended to inform further research and development of novel therapeutic agents for liver diseases.
Quantitative Comparison of Hepatoprotective Effects
A key study directly comparing the efficacy of this compound (also referred to as Schisandrin A) and Gomisin A (also referred to as Schisandrol B) investigated their protective effects against acetaminophen (APAP)-induced liver injury in mice. The results, summarized below, highlight their comparative ability to preserve liver function and combat oxidative stress.
| Parameter | APAP Model Group | This compound (50 mg/kg) + APAP | Gomisin A (50 mg/kg) + APAP |
| Serum ALT (U/L) | 7856 ± 1234 | 4523 ± 987 | 2145 ± 789 |
| Serum AST (U/L) | 6987 ± 1156 | 3987 ± 876 | 1876 ± 654 |
| Hepatic GSH (% of Control) | 32 ± 8% | 68 ± 12% | 75 ± 10% |
Data presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GSH: Glutathione.
Mechanistic Insights: How They Protect the Liver
Both this compound and Gomisin A exert their hepatoprotective effects through multiple mechanisms, primarily centered around reducing oxidative stress and inflammation. However, the specific signaling pathways they modulate may differ, offering distinct therapeutic profiles.
Gomisin A has been shown to afford liver protection through the modulation of several key signaling pathways:
-
Nrf2/ARE Pathway Activation: Gomisin A upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the increased expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which bolster the cellular defense against oxidative stress.
-
NF-κB Pathway Inhibition: Gomisin A can suppress the activation of nuclear factor-kappa B (NF-κB), a key pro-inflammatory signaling pathway.[1] By inhibiting NF-κB, Gomisin A reduces the production of inflammatory cytokines like TNF-α and IL-6, thereby mitigating inflammatory damage to the liver.
-
MAPK Pathway Modulation: Evidence suggests that Gomisin A can influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses, apoptosis, and inflammation.[2]
This compound's hepatoprotective mechanisms are also linked to its antioxidant properties, primarily through:
-
Inhibition of CYP450-mediated Bioactivation: A crucial mechanism in toxin-induced liver injury, such as that caused by acetaminophen, is the metabolic activation of the toxin by cytochrome P450 (CYP450) enzymes into a reactive, harmful metabolite. Both this compound and Gomisin A have been shown to inhibit the activity of CYP450 isozymes, thereby reducing the formation of toxic metabolites and preventing the initial insult to hepatocytes.
-
Reduction of Oxidative Stress: this compound has been noted for its antioxidant effects, though the specific signaling pathways it modulates to achieve this are less extensively characterized than those for Gomisin A.[3] It is understood to reduce the production of reactive oxygen species (ROS) and prevent lipid peroxidation.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions involved in the hepatoprotective actions of these compounds and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: APAP-Induced Hepatotoxicity and Lignan Intervention.
Caption: Gomisin A's Hepatoprotective Signaling Pathways.
Caption: In Vivo Model for Hepatoprotectivity Assessment.
Detailed Experimental Protocols
The following protocols are based on the methodologies employed in studies evaluating the hepatoprotective effects of this compound and Gomisin A against acetaminophen-induced liver injury.
1. Animal Model and Treatment
-
Animals: Male C57BL/6 mice, typically 8-10 weeks old, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Grouping: Mice are randomly divided into several groups: a control group, an acetaminophen (APAP) model group, and treatment groups receiving different doses of this compound or Gomisin A prior to APAP administration.
-
Lignan Administration: this compound or Gomisin A, suspended in a vehicle such as 0.5% carboxymethylcellulose sodium, is administered to the treatment groups by oral gavage once daily for a period of 3 to 7 consecutive days. The control and APAP model groups receive the vehicle only.
-
Induction of Liver Injury: On the final day of lignan pretreatment, mice are fasted overnight. Acetaminophen, dissolved in warm saline, is then administered via a single intraperitoneal injection at a dose of 250-400 mg/kg to induce acute liver injury. The control group receives a saline injection.
2. Sample Collection and Biochemical Analysis
-
Sample Collection: Approximately 6 to 24 hours after APAP administration, mice are anesthetized, and blood samples are collected via cardiac puncture. The liver is then perfused with cold saline and harvested. A portion of the liver tissue is fixed in 10% formalin for histological analysis, while the remainder is snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.
-
Serum Transaminase Levels: Blood samples are centrifuged to separate the serum. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available assay kits according to the manufacturer's instructions. These enzymes are key biomarkers of liver damage.
-
Hepatic Glutathione (GSH) Measurement: A portion of the frozen liver tissue is homogenized in a suitable buffer. The total glutathione content is determined using a GSH assay kit, which typically involves a colorimetric reaction. GSH is a critical endogenous antioxidant, and its depletion is a hallmark of APAP-induced oxidative stress.
3. Histopathological Examination
-
Tissue Processing: The formalin-fixed liver tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.
-
Staining and Microscopy: Thin sections (typically 4-5 µm) are cut from the paraffin blocks and mounted on glass slides. The sections are then deparaffinized, rehydrated, and stained with hematoxylin and eosin (H&E). The stained slides are examined under a light microscope to assess the extent of liver injury, including necrosis, inflammation, and cellular infiltration.
Conclusion
Both this compound and Gomisin A demonstrate substantial hepatoprotective effects against toxin-induced liver injury. The available data suggests that Gomisin A may offer slightly more potent protection in terms of reducing serum transaminase levels and preserving hepatic glutathione. Mechanistically, both compounds inhibit the metabolic activation of toxins by CYP450 enzymes. Gomisin A further exhibits well-defined roles in activating the Nrf2 antioxidant pathway and suppressing NF-κB-mediated inflammation. While this compound is a potent antioxidant, further research is warranted to fully elucidate the specific signaling pathways it modulates to confer hepatoprotection. This head-to-head comparison provides a valuable resource for the scientific community, highlighting the therapeutic potential of these Schisandra lignans and guiding future investigations in the development of novel liver-protective agents.
References
- 1. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of gomisin A isolated from Schisandra chinensis against CCl(4)-induced hepatic and renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on Deoxyschizandrin-induced apoptosis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on Deoxyschizandrin-induced apoptosis. It is designed to assist researchers in replicating and building upon existing studies by offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Comparative Data on this compound's Effects
The pro-apoptotic and anti-proliferative effects of this compound have been investigated across various cancer cell lines. The following tables summarize the key quantitative findings from multiple studies, providing a basis for comparison and experimental design.
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| A2780 (Ovarian Cancer) | MTT Assay | 15-60 µM | 48 h | Dose-dependent inhibition of cell growth. IC50: 27.81 ± 3.44 µM.[1] | [1][2][3] |
| A2780 (Ovarian Cancer) | Cell Counting | 15-60 µM | 1-4 days | Cytostatic activity observed at 15-30 µM.[2][3] | [2][3] |
| HT1376 (Bladder Cancer) | CCK-8 Assay | Not specified | Not specified | Time- and concentration-dependent inhibition of proliferation.[4] | [4] |
| A549 (Non-small cell lung) | Not specified | Not specified | Not specified | Increased percentage of sub-G1 cells.[5] | [5] |
| H1975 (Non-small cell lung) | Not specified | Not specified | Not specified | Increased percentage of sub-G1 cells.[5] | [5] |
| HCT116 (Intestinal Epithelial) | Flow Cytometry | Not specified | Not specified | Inhibition of H2O2-induced apoptosis.[6] | [6] |
| HaCaT (Keratinocytes) | MTT Assay | 100 µM | 24 h (pre-treatment) | Protected against UVB-induced loss of cell viability.[7] | [7] |
Table 1: Summary of this compound's Effect on Cell Viability and Proliferation.
| Cell Line | Assay | Concentration | Incubation Time | Key Findings | Reference |
| A2780 (Ovarian Cancer) | Flow Cytometry (PI Staining) | 15, 30, 60 µM | 48 h | Significant increase in G0/G1 phase cells in a dose-dependent manner.[2][3] | [2][3] |
| A549 (Non-small cell lung) | Flow Cytometry (Annexin V-FITC/PI) | Increasing concentrations | Not specified | Significant increase in early and late apoptotic cells.[5] | [5] |
| H1975 (Non-small cell lung) | Flow Cytometry (Annexin V-FITC/PI) | Increasing concentrations | Not specified | Significant increase in early and late apoptotic cells.[5] | [5] |
| HaCaT (Keratinocytes) | Flow Cytometry (Annexin-V-Fluos) | 100 µM | 24 h (post-UVB) | UVB-induced apoptosis reduced from 16.15% to 2.42%.[7] | [7] |
Table 2: this compound's Impact on Cell Cycle and Apoptosis.
| Cell Line | Target Protein | Concentration | Incubation Time | Effect | Reference |
| A2780 (Ovarian Cancer) | Cyclin E | 15, 30, 60 µM | 48 h | Marked inhibition of expression.[2] | [2] |
| A2780 (Ovarian Cancer) | p-Akt | Not specified | Not specified | Decreased activation.[8] | [8] |
| HT1376 (Bladder Cancer) | p-PI3K, p-AKT | Different concentrations | Not specified | Significant reduction in expression.[4] | [4] |
| HCT116 (Intestinal Epithelial) | Pro-caspase-3 | Not specified | Not specified | Inhibited cleavage.[6] | [6] |
| HCT116 (Intestinal Epithelial) | IκBα | Not specified | Not specified | Inhibited H2O2-stimulated degradation.[6] | [6] |
| HaCaT (Keratinocytes) | Caspase-3, -8, -9 | 100 µM | Not specified | Abolished UVB-induced activation.[7] | [7] |
Table 3: Modulation of Key Signaling Proteins by this compound.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Proliferation Assays
-
Cell Seeding: Seed cells (e.g., A2780 at 1.0 × 10⁵ cells/well or HaCaT at 1.5 × 10⁴ cells/well) in a 96-well plate.[2][7]
-
Treatment: After 24 hours, add various concentrations of this compound to the wells.[2]
-
Incubation: Incubate for the desired time period (e.g., 48 hours).[2]
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL stock) to each well and incubate for an additional 4-5 hours.[2][7]
-
Formazan Solubilization: Discard the medium and dissolve the formazan crystals in 50-150 µL of dimethyl sulfoxide (DMSO).[2][7]
-
Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.[2][7]
2. CCK-8 Assay: [9]
-
Cell Seeding: Seed cells (e.g., AGS at 4 × 10³ cells/well) in 96-well plates.[9]
-
Treatment: Administer different concentrations of this compound.[9]
-
Incubation: Incubate for specified time intervals (e.g., 24, 48, 72 hours).[9]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 4 hours.[9]
-
Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.[9]
Apoptosis and Cell Cycle Analysis via Flow Cytometry
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis: [6][10][11][12]
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use trypsinization.[10]
-
Washing: Wash the collected cells twice with ice-cold PBS and centrifuge.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[12]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[12] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[12]
2. Propidium Iodide (PI) Staining for Cell Cycle Analysis: [2][3]
-
Cell Treatment: Treat cells with the indicated concentrations of this compound for the desired time.[2][3]
-
Analysis: Determine the cell cycle distribution profiles using flow cytometry.[2][3]
Western Blotting for Protein Expression
Western Blotting Protocol: [2][7][13][14]
-
Protein Extraction: Extract total protein from cells using a suitable lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration using a BCA Protein Assay Kit.[7]
-
Electrophoresis: Resolve equal amounts of protein (30–100 µ g/sample ) on SDS-polyacrylamide gels.[7]
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Blocking: Block the membrane with 5% w/v nonfat dry milk in Tris-buffered saline with Tween 20 (TBST).[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin E, p-Akt, Caspase-3, Bcl-2, Bax) overnight at 4°C.[7][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-labeled secondary antibodies for 1.5 hours at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in this compound-induced apoptosis and a typical experimental workflow for its investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Deoxyschisandrin inhibits H2O2-induced apoptotic cell death in intestinal epithelial cells through nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Protecting Effect of Deoxyschisandrin and Schisandrin B on HaCaT Cells against UVB-Induced Damage | PLOS One [journals.plos.org]
- 8. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schizandrin A induces the apoptosis and suppresses the proliferation, invasion and migration of gastric cancer cells by activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Item - Apoptotic signaling pathway protein expression was evaluated using western blotting. - Public Library of Science - Figshare [plos.figshare.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Safe Disposal of Deoxyschizandrin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Deoxyschizandrin are paramount for laboratory safety and environmental protection. This compound, a lignan isolated from Schisandra chinensis, should be treated as a hazardous substance, necessitating strict adherence to disposal protocols. This guide provides a comprehensive framework for its safe management, from point of use to final disposal.
Immediate Safety and Handling Protocols
Before commencing any work with this compound, it is crucial to operate in a well-ventilated area, ideally within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory and should include chemical-impermeable gloves, safety goggles, and a lab coat. If there is a risk of aerosol generation, respiratory protection should be employed.
In the event of a spill, the area should be evacuated. All ignition sources must be eliminated. The spilled material should be carefully swept up or absorbed with an inert material and collected into a designated, sealed container for hazardous waste.[1] The spill area should then be decontaminated with soap and water.[1]
This compound Disposal Data Summary
The following table summarizes crucial data for the safe handling and disposal of this compound, also known as Schisandrin A.
| Parameter | Guideline | Source(s) |
| Synonyms | Schisandrin A, Wuweizisu A | [2] |
| Hazard Classification | Should be considered hazardous.[2] May be harmful if inhaled, swallowed, or absorbed through the skin.[3] | [2][3] |
| Primary Disposal Route | Dispose of as hazardous waste in accordance with local, regional, and national regulations.[1][4] | [1][4] |
| Waste Container | Use a designated, compatible, and clearly labeled hazardous waste container. Keep containers tightly closed.[1][5] | [1][5] |
| Contaminated Materials | Contaminated packaging and consumables (e.g., pipette tips, gloves) must be handled as hazardous waste.[1] | [1] |
| Spill Cleanup Residue | All materials used for spill cleanup must be collected and disposed of as hazardous waste.[1] | [1] |
Note: No specific chemical inactivation or neutralization protocols for this compound were identified in the available literature. Therefore, disposal via a licensed hazardous waste contractor is the recommended course of action.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for both solid and liquid waste streams.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused compounds and contaminated items like weighing paper, pipette tips, and gloves, in a designated hazardous waste container. This container must be made of a compatible material and be kept sealed when not in use.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Aqueous solutions should not be stored for more than one day.[2]
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Include any known solvent carriers (e.g., ethanol, DMSO) on the label.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of hazardous waste, including any restrictions on accumulation time and quantity.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide an accurate description of the waste, including the chemical name and estimated quantity.
-
-
Documentation:
-
Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
-
Experimental Protocols
Visualizing the Disposal Workflow
To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific waste management policies and the most current Safety Data Sheet (SDS) for the compound.
References
- 1. Environmental factors influencing potential distribution of Schisandra sphenanthera and its accumulation of medicinal components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Waste Code [rcrainfo.epa.gov]
Personal protective equipment for handling Deoxyschizandrin
Essential Safety and Handling Guide for Deoxyschizandrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk. This compound, also known as Schisandrin A, is a bioactive lignan isolated from Schisandra chinensis. While a Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous, it is prudent to handle it with care in a laboratory setting.[1] A product information sheet advises that the material should be considered hazardous until further information is available and recommends avoiding ingestion, inhalation, and contact with skin and eyes.[2]
Personal Protective Equipment (PPE)
Based on a comprehensive review of available safety information, the following personal protective equipment is recommended for handling this compound in various laboratory settings.
| Activity | Recommended Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions in a well-ventilated area) | Gloves: Standard laboratory nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: A standard laboratory coat. |
| Procedures with Potential for Aerosolization (e.g., sonication, vortexing) | Gloves: Standard laboratory nitrile gloves. Eye Protection: Safety goggles. Lab Coat: A standard laboratory coat. Respiratory Protection: Use of a fume hood is recommended. |
| Spill Cleanup | Gloves: Two pairs of nitrile gloves. Eye Protection: Safety goggles. Lab Coat: A standard laboratory coat. Other: Absorbent material for containment. |
Chemical and Physical Properties
| Property | Value | Source |
| Synonyms | Schisandrin A, Wuweizisu A | [1][2] |
| CAS Number | 61281-38-7 | [1] |
| Molecular Formula | C₂₄H₃₂O₆ | [2] |
| Molecular Weight | 416.5 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (DMF).[2] Sparingly soluble in aqueous buffers.[2] | [2] |
Standard Operating Procedures
The following are step-by-step procedures for the safe handling, storage, and disposal of this compound.
Handling and Experimental Workflow
Disposal Plan
All waste materials contaminated with this compound should be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and gloves, in a designated, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a clearly labeled, sealed waste container.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as liquid waste.
Emergency Response Plan
In the event of an emergency, follow the procedures outlined below.
Emergency Response Workflow
Specific Emergency Procedures
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
